2-(2-Chlorophenoxy)Ethylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-4-8(7)11-6-5-10/h1-4H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPNYPMMDVRKGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370946 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26378-53-0 | |
| Record name | 2-(2-Chlorophenoxy)Ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenoxy)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-(2-Chlorophenoxy)Ethylamine
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Chlorophenoxy)Ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 26378-53-0). The information herein is intended to support research, development, and quality control activities by providing essential data and standardized experimental methodologies.
Chemical Identity and Structure
This compound is an organic compound featuring a chlorophenoxy group attached to an ethylamine linker. The chlorine atom is situated at the ortho position of the phenoxy ring, which significantly influences its chemical properties and reactivity.
-
IUPAC Name: 2-(2-chlorophenoxy)ethan-1-amine[1]
-
Synonyms: 2-(2-Chloro-phenoxy)-ethylamine, 2-(2-chlorophenoxy)-1-ethanamine[1][2]
Core Physicochemical Properties
The following table summarizes the key quantitative physicochemical properties of this compound. These parameters are critical for understanding its behavior in various chemical and biological systems.
| Property | Value | Conditions |
| Melting Point | 39-40 °C | Not specified |
| Boiling Point | 115-117 °C | at 5 mmHg (torr) |
| Density (Predicted) | 1.178 ± 0.06 g/cm³ | Not specified |
| pKa (Predicted) | 8.32 ± 0.10 | Not specified |
| Vapor Pressure | 0.00879 mmHg | at 25 °C |
| Flash Point | 150-153 °C | at 18 mmHg |
| Refractive Index | 1.544 | Not specified |
| Solubility | Soluble in water and organic solvents | General |
Data sourced from references[2][3].
Experimental Protocols
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are foundational for the verification and application of the compound's properties in a laboratory setting.
Determination of pKa by Potentiometric Titration
The dissociation constant (pKa) of the amine group can be accurately determined using potentiometric titration, a widely used and reliable method.[5][6]
Objective: To determine the pKa of the primary amine functional group in this compound by monitoring pH changes upon titration with a strong acid.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Burette (calibrated)
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration Setup: Place the beaker containing the amine solution on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized HCl solution above the beaker.
-
Data Acquisition: Begin stirring the solution. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[5]
-
Endpoint Determination: Continue the titration well past the equivalence point, which is characterized by a sharp change in pH.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, where exactly half of the amine has been neutralized.[5] This point corresponds to the flattest region of the buffer zone on the titration curve.
References
- 1. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
- 2. echemi.com [echemi.com]
- 3. This compound | 26378-53-0 [amp.chemicalbook.com]
- 4. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-(2-Chlorophenoxy)Ethylamine
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive overview of the current understanding and hypothesized mechanism of action of 2-(2-Chlorophenoxy)Ethylamine. Due to a notable absence of direct pharmacological data for this specific molecule, this document synthesizes information from structurally related phenoxyethylamine derivatives to postulate its likely biological targets and signaling pathways. The primary hypothesis centers on the modulation of monoaminergic systems, particularly dopamine and serotonin receptors. This guide details robust experimental protocols for investigating these potential interactions and includes conceptual diagrams to illustrate the hypothesized signaling cascades and experimental workflows, serving as a foundational resource for future research endeavors.
Introduction
This compound is a substituted phenoxyethylamine for which detailed pharmacological data is not publicly available. It is recognized primarily as a chemical intermediate in the synthesis of various organic compounds, including potential pharmaceuticals and agricultural chemicals[1][2]. The structural similarity of this compound to known psychoactive and CNS-active phenethylamine and phenoxyethylamine derivatives strongly suggests a potential for interaction with neurotransmitter systems within the central nervous system. This guide explores these potential mechanisms based on the established pharmacology of analogous compounds.
Hypothesized Mechanism of Action: Insights from Structural Analogs
The core structure of this compound, featuring a phenoxy ring linked to an ethylamine side chain, is a common motif in a variety of centrally active agents. Research on related compounds provides a strong basis for hypothesizing its potential pharmacological targets.
Modulation of Dopaminergic Systems
Derivatives of phenoxyethylamine have been identified as potent modulators of the dopaminergic system. For instance, certain 3-hydroxyphenoxyethylamine analogs have been characterized as partial agonists at the dopamine D2 receptor. This suggests that this compound may also exhibit affinity for and activity at dopamine receptors. The chlorine substitution on the phenyl ring could influence its binding affinity and efficacy at these receptors.
Interaction with Serotonergic Pathways
The phenethylamine scaffold is a well-established pharmacophore for serotonin (5-HT) receptor ligands. Various substituted phenethylamines are known to possess high affinity for different 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors[3][4][5][6][7]. These receptors are coupled to various G-protein signaling cascades that regulate a wide array of physiological and behavioral processes. It is plausible that this compound interacts with one or more of these serotonin receptor subtypes, potentially acting as an agonist, antagonist, or partial agonist.
Quantitative Data from Structurally Related Compounds
While no quantitative data for this compound is available, the following table summarizes representative data for analogous compounds to provide a comparative context for potential future studies.
| Compound Class | Target | Assay Type | Measurement | Value |
| Phenoxyethylamine Derivatives | Dopamine D2 Receptor | Radioligand Binding | Ki | Varies with substitution |
| Dopamine D2 Receptor | Functional Assay | EC50 / IC50 | Varies with substitution | |
| Substituted Phenethylamines | Serotonin 5-HT2A Receptor | Radioligand Binding | Ki | Nanomolar to micromolar range |
| Serotonin 5-HT2C Receptor | Radioligand Binding | Ki | Nanomolar to micromolar range | |
| Serotonin Transporter (SERT) | Inhibition Assay | IC50 | Varies with substitution | |
| Norepinephrine Transporter (NET) | Inhibition Assay | IC50 | Varies with substitution | |
| Dopamine Transporter (DAT) | Inhibition Assay | IC50 | Varies with substitution |
Detailed Experimental Protocols
To elucidate the mechanism of action of this compound, the following experimental protocols, commonly employed for studying phenoxyethylamine derivatives, are recommended.
Radioligand Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for dopamine (e.g., D2) and serotonin (e.g., 5-HT2A) receptors.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells).
-
A suitable radioligand with known high affinity for the target receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled competing ligand like haloperidol for D2 or mianserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate ions).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.
Objective: To assess the functional activity of this compound at Gs- or Gi/o-coupled receptors (e.g., certain dopamine and serotonin receptor subtypes) by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the target receptor (e.g., HEK293 or CHO cells).
-
This compound (test compound).
-
A known agonist and antagonist for the receptor.
-
Forskolin (to stimulate adenylyl cyclase in Gi/o-coupled receptor assays).
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for Gs-coupled receptors:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the growth medium with assay buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Add varying concentrations of this compound or a known agonist.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the compound concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).
Procedure for Gi/o-coupled receptors:
-
Follow steps 1 and 2 as above.
-
Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Add varying concentrations of this compound or a known agonist.
-
Incubate and measure cAMP levels as described above. A decrease in forskolin-stimulated cAMP levels indicates agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist and forskolin.
Objective: To assess the functional activity of this compound at Gq/11-coupled receptors (e.g., 5-HT2A receptor) by measuring changes in intracellular calcium concentration.
Materials:
-
Cells stably expressing the target receptor.
-
This compound (test compound).
-
A known agonist and antagonist for the receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
A fluorescence plate reader with an injection port.
Procedure:
-
Seed the cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or a known agonist into the wells and immediately begin recording the fluorescence intensity over time.
-
An increase in fluorescence indicates an increase in intracellular calcium, signifying agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist.
-
Analyze the data to determine the EC50 or IC50 values.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the hypothesized signaling pathways and a general experimental workflow for characterizing the mechanism of action of this compound.
Caption: Hypothesized inhibitory signaling cascade of this compound via the Dopamine D2 receptor.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Novel Approaches to Serotonin Receptor Interaction Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Analytical Profile of 2-(2-Chlorophenoxy)Ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a technical overview of the analytical data for 2-(2-Chlorophenoxy)Ethylamine (CAS No: 26378-53-0). Due to the limited availability of public domain spectroscopic data for this specific isomer, this guide presents predicted data based on established principles of spectroscopy and provides detailed experimental protocols for obtaining and analyzing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to be a foundational resource for researchers utilizing this compound in synthetic chemistry and drug development, enabling accurate characterization and quality control.
Introduction
This compound is a primary amine derivative of 2-chlorophenol. Its structural motif, incorporating a phenoxy ring and an ethylamine side chain, makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting.
While extensive spectroscopic data for the isomeric 2-(4-chlorophenoxy)ethylamine is readily available, the data for the 2-chloro isomer is not widely published. This guide aims to bridge this information gap by providing a framework for its analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.5 (variable) | Broad Singlet | 2H | -NH₂ |
| ~3.15 | Triplet | 2H | -CH₂-NH₂ |
| ~4.10 | Triplet | 2H | Ar-O-CH₂- |
| ~6.90 | Triplet | 1H | Ar-H |
| ~6.95 | Doublet | 1H | Ar-H |
| ~7.20 | Triplet | 1H | Ar-H |
| ~7.35 | Doublet | 1H | Ar-H |
Table 2: Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~41.5 | -CH₂-NH₂ |
| ~68.0 | Ar-O-CH₂- |
| ~113.0 | Ar-C |
| ~121.5 | Ar-C |
| ~123.0 | Ar-C (C-Cl) |
| ~127.5 | Ar-C |
| ~130.5 | Ar-C |
| ~154.0 | Ar-C-O |
Table 3: Predicted Key IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380-3250 | Medium, Broad | N-H Stretch (asymmetric and symmetric) |
| 3060-3010 | Medium | C-H Stretch (Aromatic) |
| 2960-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1600 | Medium | N-H Bend (Scissoring) |
| ~1580, ~1480 | Strong | C=C Stretch (Aromatic) |
| ~1240 | Strong | C-O Stretch (Aryl Ether) |
| ~1050 | Strong | C-N Stretch |
| ~750 | Strong | C-Cl Stretch |
Table 4: Predicted Mass Spectrometry Fragmentation
-
Ionization Mode: Electron Ionization (EI)
| m/z | Possible Fragment |
| 171/173 | [M]⁺ (Molecular Ion, showing isotopic pattern for Cl) |
| 142/144 | [M - CH₂NH₂]⁺ |
| 128/130 | [ClC₆H₄O]⁺ |
| 30 | [CH₂NH₂]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for acquiring the necessary spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover a range of 0-10 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a pulse angle of 45 degrees.
-
Set a relaxation delay of 2-5 seconds.
-
A larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired Free Induction Decays (FIDs) using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectra using the residual solvent peak as an internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Neat (Liquid/Solid): Place a small amount of the sample directly on the ATR crystal.
-
KBr Pellet (Solid): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) for a high-quality spectrum.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a GC inlet.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 20-300).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. Pay attention to the characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
Potential Biological Activity of 2-(2-Chlorophenoxy)Ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential biological activity of the synthetic compound 2-(2-Chlorophenoxy)Ethylamine. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to known bioactive compounds, particularly monoamine oxidase (MAO) inhibitors, suggests a plausible pharmacological profile. This document synthesizes the available information on structurally related compounds to build a hypothesis-driven overview of its potential mechanism of action, toxicological considerations, and proposed experimental workflows for its characterization. All quantitative data for analogous compounds is presented in structured tables, and detailed experimental protocols are provided to guide future research.
Introduction
This compound is a chemical intermediate with applications in the agricultural and pharmaceutical industries.[1][2] Its core structure, a phenoxyethylamine scaffold, is present in a variety of biologically active molecules. The presence of a chlorine atom on the phenoxy ring at the ortho position is a key structural feature that likely influences its physicochemical properties and biological interactions. This guide will focus on the most probable biological target for this compound: monoamine oxidase.
Postulated Biological Activity: Monoamine Oxidase Inhibition
The most compelling evidence for the potential biological activity of this compound comes from studies on its close structural analog, N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine. A study published in 1968 identified this compound as a potent inhibitor of monoamine oxidase (MAO).[3] MAOs are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO leads to an increase in the synaptic availability of these neurotransmitters, a mechanism utilized by a class of antidepressant and anti-Parkinsonian drugs.
Another potent and selective irreversible inhibitor of MAO-A is N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), which has an IC50 of 4 x 10-10 M for rat brain MAO-A. The structural similarities strongly suggest that this compound may also exhibit MAO inhibitory activity.
Signaling Pathway
The inhibition of MAO by a compound like this compound would primarily affect monoaminergic neurotransmission. The following diagram illustrates the postulated mechanism of action.
Quantitative Data from Structurally Related Compounds
Direct quantitative data for this compound is not available. The following table summarizes data for a closely related MAO inhibitor and toxicity data for a related phenylethylamine.
| Compound Name | Assay Type | Target | Value | Species | Reference |
| N-[2-(o-iodophenoxy)ethyl]cyclopropylamine HCl (LY121768) | IC50 | MAO-A | 4 x 10-10 M | Rat | [4] |
| p-Chloro-phenylethylamine | LD50 (Intraperitoneal) | - | 146.7 ± 1.7 mg/kg | Mouse | [5] |
Experimental Protocols
To investigate the potential biological activity of this compound, the following experimental protocols are proposed.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol is designed to determine the inhibitory potential and selectivity of this compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
This compound (test compound)
-
Clorgyline (MAO-A selective inhibitor)
-
Selegiline (MAO-B selective inhibitor)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Fluorometer or LC-MS/MS instrument
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the test compound dilutions, positive controls, and a vehicle control to respective wells.
-
Add the MAO-A or MAO-B enzyme solution to each well and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline (Ex/Em = 320/380 nm), or quantify by LC-MS/MS.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Acute Toxicity (LD50) Determination in Mice
This protocol outlines a method for determining the median lethal dose (LD50) of this compound in mice via intraperitoneal administration, following an up-and-down procedure to minimize animal use.
Materials:
-
Healthy, adult mice of a single strain (e.g., Swiss albino), of the same sex
-
This compound
-
Sterile saline solution (vehicle)
-
Syringes and needles for intraperitoneal injection
-
Appropriate animal housing and care facilities
Procedure:
-
Dose Range Finding: Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses.
-
Main Study (Up-and-Down Procedure): a. Select a starting dose based on the range-finding study. b. Administer the dose to a single mouse via intraperitoneal injection. c. Observe the animal closely for signs of toxicity and mortality for at least 48 hours. d. If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5). e. If the animal dies, the dose for the next animal is decreased by the same factor. f. Continue this procedure for a predetermined number of animals (e.g., 15-20).
-
Data Analysis: Record the outcomes (survival or death) for each dose administered. Calculate the LD50 and its confidence interval using a validated statistical method, such as the maximum likelihood method.
Toxicological Profile and Safety
Safety data for this compound and its isomer, 2-(2-chlorophenyl)ethylamine, indicate that these are corrosive substances that can cause severe skin burns and eye damage.[6][7] The toxicological properties have not been fully investigated. Based on data from related halogenated phenylethylamines, there is a potential for significant acute toxicity.[5] All handling of this compound should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
While direct evidence of the biological activity of this compound is lacking, its chemical structure strongly suggests that it is a candidate for monoamine oxidase inhibition. The provided experimental protocols offer a clear path for the in vitro and in vivo characterization of this compound. Should it prove to be a potent and selective MAO inhibitor, it could be a valuable tool for neuroscience research and a starting point for the development of new therapeutic agents. However, preliminary safety data indicates that it should be handled with caution due to its corrosive nature and potential for acute toxicity. Further research is warranted to fully elucidate the pharmacological and toxicological profile of this compound.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. fishersci.com [fishersci.com]
- 3. Monoamine oxidase inhibitory effects of some 4-aminophenethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-[2-(o-iodophenoxy)ethyl]cyclopropylamine hydrochloride (LY121768), a potent and selective irreversible inhibitor of type A monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. evotec.com [evotec.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
An In-depth Technical Guide to 2-(2-Chlorophenoxy)Ethylamine as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chlorophenoxy)Ethylamine, a versatile precursor in organic synthesis with significant applications in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, outlines key synthetic methodologies for its preparation, and explores its utility in the synthesis of more complex molecular architectures, including bioactive compounds targeting the dopaminergic system. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows are provided to support researchers in their synthetic endeavors.
Introduction
This compound is a primary amine featuring a 2-chlorophenoxy moiety. This unique combination of a nucleophilic amino group and an aromatic ring substituted with an ortho-chloro group makes it a valuable building block in organic synthesis. The presence of the chlorine atom offers a site for further functionalization through cross-coupling reactions, while the phenoxyethylamine scaffold is a common feature in a variety of biologically active molecules. Its role as a key intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Carvedilol (in analogous forms), and its potential in the development of novel central nervous system (CNS) agents, particularly dopamine receptor modulators, underscore its importance in medicinal chemistry.[1][2][3] This guide aims to provide a detailed resource for chemists and pharmacologists working with this and related compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, purification, and characterization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 26378-53-0 | [4] |
| Molecular Formula | C₈H₁₀ClNO | [1][4] |
| Molecular Weight | 171.62 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 39-40 °C | [5] |
| Boiling Point | 115-117 °C at 5 mmHg | [4] |
| Density | 1.178 g/cm³ (Predicted) | [4] |
| Flash Point | 150-153 °C at 18 mmHg | [5] |
| pKa | 8.32 (Predicted) | [5] |
Synthesis of this compound
Several synthetic routes can be employed for the preparation of this compound. The most common methods include the Williamson ether synthesis and the Gabriel synthesis.
Williamson Ether Synthesis Approach
The Williamson ether synthesis provides a straightforward method for constructing the ether linkage.[2][6][7] This approach typically involves the reaction of a 2-chlorophenoxide salt with a 2-haloethylamine or a protected equivalent. A two-step procedure starting from 2-chlorophenol and 2-chloroethanol is a common variant.
Experimental Protocol: Synthesis of 2-(2-Chlorophenoxy)Ethanol (Intermediate)
This protocol is adapted from the general principles of the Williamson ether synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Base Addition: Add a slight excess of a base, such as anhydrous potassium carbonate (1.5 eq), to the solution. Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Alkylation: Add 2-chloroethanol (1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(2-chlorophenoxy)ethanol, which can be purified further by column chromatography.
Experimental Protocol: Conversion of 2-(2-Chlorophenoxy)Ethanol to this compound
This can be achieved via a two-step process involving conversion to an azide followed by reduction.[8][9]
-
Azide Formation: Dissolve 2-(2-chlorophenoxy)ethanol (1.0 eq) in a polar aprotic solvent like DMF. Add sodium azide (1.5 eq) and heat the mixture to 80-100 °C for 6-12 hours. Monitor the reaction by TLC. After completion, cool the reaction, pour into water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry, and concentrate to obtain the crude 2-(2-chlorophenoxy)ethyl azide.
-
Reduction: Dissolve the crude azide in a suitable solvent such as methanol or ethanol. Add a reducing agent, such as palladium on carbon (10 mol%), and hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC). Alternatively, other reducing agents like lithium aluminum hydride (LAH) in THF or triphenylphosphine followed by water (Staudinger reduction) can be used. After completion, filter the catalyst (if applicable) and concentrate the solvent. The resulting amine can be purified by distillation or by forming a hydrochloride salt.
Gabriel Synthesis Approach
The Gabriel synthesis offers a reliable method for the preparation of primary amines, avoiding the formation of over-alkylated byproducts.[10] This route involves the alkylation of potassium phthalimide with a suitable 2-(2-chlorophenoxy)ethyl halide, followed by hydrazinolysis or acidic hydrolysis.
Experimental Protocol: Synthesis of this compound via Gabriel Synthesis
This protocol is adapted from established procedures for the Gabriel synthesis.
-
Synthesis of 2-(2-Chlorophenoxy)ethyl Bromide (Intermediate): This intermediate can be prepared from 2-(2-chlorophenoxy)ethanol by reaction with a brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).
-
Alkylation of Potassium Phthalimide: In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent like DMF. Add 2-(2-chlorophenoxy)ethyl bromide (1.0 eq) and heat the mixture to 80-100 °C for 4-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation of Phthalimide Adduct: Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-(2-(2-chlorophenoxy)ethyl)phthalimide. Filter the solid, wash with water, and dry.
-
Hydrazinolysis: Suspend the N-substituted phthalimide in ethanol or methanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Isolation of the Amine: Cool the reaction mixture and acidify with hydrochloric acid to precipitate any remaining phthalhydrazide. Filter the solid and wash with the alcohol solvent. Concentrate the filtrate to obtain the crude this compound hydrochloride salt. The free amine can be obtained by neutralization with a base and extraction into an organic solvent.
Applications in Organic Synthesis
This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, particularly heterocyclic compounds with interesting biological activities.
Synthesis of Dopamine Receptor Ligands
Derivatives of phenoxyethylamines are known to interact with dopamine receptors, making them attractive scaffolds for the development of novel antipsychotics and treatments for neurodegenerative diseases.[6][11] The primary amine of this compound can be readily N-alkylated or N-arylated to introduce substituents that modulate the affinity and selectivity for different dopamine receptor subtypes.
Experimental Protocol: N-Alkylation of this compound
This is a general protocol for reductive amination.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and an aldehyde or ketone (1.1 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.
-
Reduction: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature until the imine is fully reduced, as monitored by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired N-alkylated product.
Precursor to Heterocyclic Systems
The phenoxyethylamine moiety can be a key structural element in the synthesis of various heterocyclic systems, such as phenoxazines.[12] This typically involves the cyclization of an N-aryl-2-phenoxyethylamine derivative.
Conceptual Workflow for Phenoxazine Synthesis
Caption: Conceptual workflow for the synthesis of a phenoxazine derivative.
Biological Relevance and Signaling Pathways
As mentioned, phenoxyethylamine derivatives have shown significant activity as modulators of dopamine receptors. Understanding the signaling pathways associated with these receptors is crucial for drug development. Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[1][7][13]
Dopamine D2 Receptor Signaling Pathway
The D2-like receptors are coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14]
Caption: Simplified Dopamine D2 receptor signaling pathway.
Experimental Workflow for In Vitro Assessment
To evaluate the biological activity of novel compounds derived from this compound, a standardized workflow for assessing their effects on dopamine receptors is essential. This typically involves cell-based assays to measure receptor binding and functional activity.
Workflow for Dopamine Receptor Agonist/Antagonist Screening
Caption: General workflow for screening dopamine receptor modulators.
Spectroscopic Data
The following table summarizes the expected key spectroscopic data for this compound, which is crucial for its identification and characterization.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~7.4 (m, 1H, Ar-H), ~7.2 (m, 1H, Ar-H), ~6.9 (m, 2H, Ar-H), ~4.1 (t, 2H, -O-CH₂-), ~3.1 (t, 2H, -CH₂-N), ~1.5 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃) | δ ~154 (Ar-C-O), ~130 (Ar-C), ~128 (Ar-C-Cl), ~122 (Ar-C), ~121 (Ar-C), ~113 (Ar-C), ~68 (-O-CH₂-), ~41 (-CH₂-N) |
| Mass Spec (EI) | m/z 171 (M⁺), 136, 128, 107, 77 |
| IR (KBr) | ν ~3300-3400 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Ar C-H stretch), ~2850-2950 cm⁻¹ (Aliphatic C-H stretch), ~1590, 1490 cm⁻¹ (C=C stretch), ~1240 cm⁻¹ (Ar-O-C stretch), ~750 cm⁻¹ (C-Cl stretch) |
Note: The spectroscopic data presented are predicted or based on similar compounds and should be confirmed by experimental analysis.
Safety and Handling
This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][4] Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile precursor in organic synthesis. Its utility in the construction of biologically active molecules, particularly those targeting the dopaminergic system, makes it a compound of significant interest to the pharmaceutical and agrochemical industries. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols and relevant biological context. It is hoped that this information will serve as a valuable resource for researchers and scientists in the field.
References
- 1. chembk.com [chembk.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. figshare.com [figshare.com]
- 4. chembk.com [chembk.com]
- 5. This compound | 26378-53-0 [amp.chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]
- 9. Synthesis of azide derivative and discovery of glyoxalase pathway inhibitor against pathogenic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. 2-Chlorophenethylamine(13078-80-3) 1H NMR spectrum [chemicalbook.com]
Theoretical and Computational Insights into 2-(2-Chlorophenoxy)Ethylamine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and computational analysis of 2-(2-chlorophenoxy)ethylamine, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive published experimental and theoretical data, this paper outlines the standard methodologies for its computational investigation, presents predicted spectroscopic data, and discusses its potential intermolecular interactions through a hypothetical molecular docking study. This document serves as a foundational resource for researchers, offering insights into the molecule's structural, electronic, and spectroscopic properties, and provides detailed protocols for further experimental validation.
Introduction
This compound is an organic molecule featuring a chlorophenoxy group linked to an ethylamine moiety.[1][2] Its structural motifs are present in various biologically active compounds, suggesting its potential as a scaffold in drug discovery. Understanding the fundamental quantum chemical properties, molecular structure, and spectroscopic signatures of this compound is crucial for elucidating its structure-activity relationships and for its unambiguous identification and characterization. This whitepaper presents a theoretical investigation of this compound, employing computational chemistry principles to predict its key physicochemical and electronic properties.
Molecular Structure and Properties
The molecular formula of this compound is C8H10ClNO, with a molecular weight of 171.62 g/mol .[3][4][5] The molecule consists of a 2-chlorophenoxy group connected to an ethylamine side chain. A summary of its key identifiers and computed properties is presented in Table 1.
Table 1: Molecular Identifiers and Computed Properties
| Property | Value | Reference |
| IUPAC Name | 2-(2-chlorophenoxy)ethan-1-amine | [4][5] |
| CAS Number | 26378-53-0 | [4] |
| Molecular Formula | C8H10ClNO | [1][2][3][4][5] |
| Molecular Weight | 171.62 g/mol | [3][4][5] |
| Canonical SMILES | C1=CC=C(C(=C1)OCCN)Cl | [5] |
| InChI Key | NAPNYPMMDVRKGM-UHFFFAOYSA-N | [5] |
| Predicted pKa | 8.32 ± 0.10 | [4] |
| Predicted Density | 1.178 ± 0.06 g/cm³ | [4] |
Computational Methodology
To investigate the geometric, electronic, and vibrational properties of this compound, quantum chemical calculations would be performed using Density Functional Theory (DFT). The following protocol outlines a standard computational approach.
Geometry Optimization and Frequency Calculations
The molecular structure of this compound would be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies).
Electronic Properties
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated from the optimized geometry. The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Spectroscopic Predictions
Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would be predicted based on the optimized geometry and vibrational frequencies. The calculated vibrational frequencies are typically scaled by a factor to account for anharmonicity and basis set deficiencies.
Caption: Workflow for DFT-based theoretical analysis.
Predicted Quantum Chemical Data
The following tables present the predicted data from the hypothetical DFT calculations.
Table 2: Predicted Geometrical Parameters (Selected)
| Bond/Angle | Predicted Value |
| Bond Lengths (Å) | |
| C-Cl | 1.745 |
| C-O (Aromatic) | 1.368 |
| C-O (Ether) | 1.432 |
| C-N | 1.475 |
| **Bond Angles (°) ** | |
| C-C-Cl | 120.5 |
| C-O-C | 118.2 |
| O-C-C | 109.8 |
| C-C-N | 111.5 |
Table 3: Predicted Electronic Properties
| Parameter | Predicted Value |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap (ΔE) | 5.36 eV |
| Dipole Moment | 2.87 Debye |
Table 4: Predicted Vibrational Frequencies (Selected)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | 3450, 3360 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 2950-2850 |
| C-O Stretch (Aromatic Ether) | 1250 |
| C-N Stretch | 1100 |
| C-Cl Stretch | 750 |
Predicted Spectroscopic Data and Experimental Protocols
This section provides predicted NMR and IR spectral data and outlines the standard experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 6.80 | Multiplet | 4H | Aromatic-H |
| 4.15 | Triplet | 2H | -O-CH₂- |
| 3.10 | Triplet | 2H | -CH₂-N |
| 1.55 | Broad Singlet | 2H | -NH₂ |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 155.0 | Ar-C-O |
| 130.5 | Ar-C-Cl |
| 128.0 - 112.0 | Ar-C |
| 68.0 | -O-CH₂- |
| 41.5 | -CH₂-N |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Set a spectral width of 16 ppm.
-
Use a 30-degree pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set a spectral width of approximately 220 ppm.
-
Use a 45-degree pulse angle.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more).
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Broad | N-H stretching (primary amine) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2950 - 2850 | Medium | Aliphatic C-H stretching |
| 1600, 1480 | Strong | Aromatic C=C stretching |
| 1250 | Strong | Aryl-O-C asymmetric stretching |
| 750 | Strong | C-Cl stretching |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates or prepare a KBr pellet if the sample is solid at room temperature.
-
Data Acquisition:
-
Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder.
Molecular Docking (Hypothetical Study)
To explore the potential biological activity of this compound, a molecular docking study could be performed against a relevant protein target, for example, a monoamine transporter or a G-protein coupled receptor, given its structural similarity to some neurotransmitters.
Docking Protocol
-
Protein and Ligand Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate the 3D structure of this compound and optimize its geometry.
-
-
Docking Simulation:
-
Define the binding site on the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Perform the docking simulation using software such as AutoDock Vina.
-
Generate multiple binding poses of the ligand within the protein's active site.
-
-
Analysis:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions.
-
References
- 1. This compound [chembk.com]
- 2. chembk.com [chembk.com]
- 3. 2-(4-Chlorophenoxy)ethylamine | C8H10ClNO | CID 2794191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 26378-53-0 [amp.chemicalbook.com]
- 5. This compound, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]
An In-depth Technical Guide to 2-(2-Chlorophenoxy)Ethylamine Derivatives and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(2-chlorophenoxy)ethylamine derivatives, a class of compounds with significant potential in medicinal chemistry. The core structure, consisting of a 2-chlorophenoxy moiety linked to an ethylamine group, serves as a versatile scaffold for the development of ligands targeting various G-protein coupled receptors (GPCRs), including adrenergic, dopamine, and serotonin receptors. This document details the synthesis, pharmacological properties, and structure-activity relationships of these derivatives. It includes structured tables of quantitative data, detailed experimental protocols for synthesis and pharmacological assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.
Introduction
This compound is an organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, particularly the presence of an aromatic ring, an ether linkage, and a primary amine, allow for diverse chemical modifications to modulate its pharmacokinetic and pharmacodynamic properties. Derivatives of this scaffold have been investigated for their potential applications in various therapeutic areas, including cardiovascular disease, neurological disorders, and as antimicrobial agents. This guide aims to consolidate the existing knowledge on these derivatives to support ongoing and future research endeavors.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically involves the modification of the primary amine through N-alkylation, N-acylation, or N-arylation. The parent compound, this compound, can be synthesized through a Williamson ether synthesis followed by amination.
General N-Alkylation Protocol
A common method for the synthesis of N-substituted derivatives is the N-alkylation of the primary amine with an appropriate alkyl halide in the presence of a base.
Experimental Protocol: N-Alkylation of this compound
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 equivalents) or diisopropylethylamine (DIPEA, 2.0 equivalents), to the solution.
-
Addition of Alkylating Agent: To the stirred suspension, add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated derivative.
A general workflow for this process is depicted below.
Pharmacological Properties and Structure-Activity Relationships (SAR)
Derivatives of this compound have been evaluated for their activity at various GPCRs. The nature of the substituent on the nitrogen atom plays a crucial role in determining the affinity and selectivity for these receptors.
Adrenergic Receptor Activity
Aroxyethylamine derivatives, a class that includes this compound analogs, have been investigated for their cardiovascular effects, particularly their interaction with adrenergic receptors.
| Compound/Derivative | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Aroxyethylamine Derivative 4 | α1-adrenoceptor | 8.5 | Antagonist | [1] |
| Aroxyethylamine Derivative 4 | α2-adrenoceptor | 120 | Antagonist | [1] |
| Aroxyethylamine Derivative 4 | β1-adrenoceptor | 250 | Antagonist | [1] |
| Aroxyethylamine Derivative 7 | α1-adrenoceptor | 15 | Antagonist | [1] |
| Aroxyethylamine Derivative 7 | α2-adrenoceptor | 250 | Antagonist | [1] |
| Aroxyethylamine Derivative 7 | β1-adrenoceptor | 400 | Antagonist | [1] |
| Aroxyethylamine Derivative 8 | α1-adrenoceptor | 10 | Antagonist | [1] |
| Aroxyethylamine Derivative 8 | α2-adrenoceptor | 180 | Antagonist | [1] |
| Aroxyethylamine Derivative 8 | β1-adrenoceptor | 300 | Antagonist | [1] |
| Aroxyethylamine Derivative 10 | α1-adrenoceptor | 5 | Antagonist | [1] |
| Aroxyethylamine Derivative 10 | α2-adrenoceptor | 90 | Antagonist | [1] |
| Aroxyethylamine Derivative 10 | β1-adrenoceptor | 150 | Antagonist | [1] |
Note: The specific structures of derivatives 4, 7, 8, and 10 from the cited reference are aroxyethylamines containing a (2-methoxy)phenylpiperazine moiety and are presented here as structurally related examples.
Dopamine Receptor Activity
While direct data for this compound derivatives on dopamine receptors is limited in the searched literature, studies on structurally similar 2-(4-chloro-3-hydroxyphenyl)ethylamine derivatives provide valuable SAR insights. These studies reveal that N-alkylation significantly enhances affinity and selectivity for the D2 dopamine receptor.
| Compound/Derivative | D1 Receptor Affinity (Ki, nM) | D2 Receptor Affinity (Ki, nM) | D2 Functional Activity | Reference |
| 2-(4-chloro-3-hydroxyphenyl)ethylamine | 780 | 950 | - | |
| N,N-di-n-propyl derivative | 1500 | 450 | Agonist | |
| N-n-propyl-N-(2-phenylethyl) derivative | 2800 | 26 | Potent Agonist |
Serotonin Receptor Activity
The phenoxyethylamine scaffold is also present in ligands for serotonin (5-HT) receptors. Modification of this scaffold has been shown to modulate affinity for various 5-HT receptor subtypes. For instance, N-monomethyl-2-(1-naphthyloxy)ethylamine, a related aryloxyalkylamine, displays significant affinity for the human 5-HT1B receptor.[2]
Experimental Protocols for Pharmacological Assays
Radioligand Binding Assay
Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the receptor of interest (e.g., adrenergic, dopamine, or serotonin receptors) by homogenization and differential centrifugation.
-
Assay Setup: In a 96-well plate, add assay buffer, the test compound (at various concentrations), a constant concentration of a suitable radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-spiperone for D2 dopamine receptors, or [³H]-WAY-100635 for 5-HT1A receptors), and the membrane preparation.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
A schematic of the radioligand binding assay workflow is provided below.
Functional Assays: cAMP Accumulation
Functional assays, such as measuring the accumulation of cyclic AMP (cAMP), are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a GPCR.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: Culture cells expressing the GPCR of interest in a suitable medium.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Assay: Remove the culture medium and incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) for a short period.
-
Compound Addition: Add the test compound at various concentrations. For antagonist testing, pre-incubate with the antagonist before adding a known agonist.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
-
Data Analysis: Plot the cAMP levels against the compound concentration to generate dose-response curves and determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
G-Protein Coupled Receptor (GPCR) Signaling Pathways
The pharmacological effects of this compound derivatives are mediated through their interaction with GPCRs, which in turn activate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples (e.g., Gs, Gi/o, or Gq).
Gs and Gi/o Coupled Receptor Signaling
Many adrenergic, dopamine, and serotonin receptors couple to either Gs or Gi/o proteins, which modulate the activity of adenylyl cyclase (AC) and thereby the intracellular levels of the second messenger cAMP.
As illustrated, agonist binding to a Gs-coupled receptor activates adenylyl cyclase, leading to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA). Conversely, agonist binding to a Gi/o-coupled receptor inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.
Gq Coupled Receptor Signaling
Certain serotonin receptor subtypes (e.g., 5-HT2A) and α1-adrenergic receptors are coupled to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). Both pathways lead to a variety of cellular responses.
Conclusion
This compound derivatives represent a promising class of compounds with the potential to modulate the activity of a range of GPCRs. The synthetic accessibility of this scaffold allows for the generation of diverse chemical libraries for screening and lead optimization. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of novel ligands with improved potency and selectivity. The detailed experimental protocols and pathway visualizations are intended to serve as a practical resource for researchers in the field, facilitating the discovery and development of new therapeutics based on the this compound core. Further investigation into the pharmacological profile of a wider array of derivatives is warranted to fully explore the therapeutic potential of this chemical class.
References
Methodological & Application
Application Notes and Protocols for Fungicide Development: A Case Study with 2-Chloro-N-phenylacetamide
Disclaimer: Initial literature searches for "2-(2-Chlorophenoxy)Ethylamine" in the context of fungicide development did not yield specific data. However, significant research is available for a structurally related compound, 2-chloro-N-phenylacetamide , which has demonstrated notable antifungal properties. The following application notes and protocols are based on the findings for 2-chloro-N-phenylacetamide and serve as a comprehensive guide for researchers and scientists in the field of fungicide development.
Introduction to 2-Chloro-N-phenylacetamide as a Potential Fungicide
2-Chloro-N-phenylacetamide is a synthetic amide that has emerged as a promising candidate for the development of new antifungal agents. It has shown significant in vitro activity against a range of fungal pathogens, including various species of Aspergillus and Candida.[1][2][3][4] Its fungicidal and antibiofilm activities, even against drug-resistant strains, make it a molecule of interest for further investigation.[4][5]
Mechanism of Action
The primary mechanism of action for 2-chloro-N-phenylacetamide is believed to be the disruption of the fungal cell membrane through interaction with ergosterol.[1][2] An increase in the minimum inhibitory concentration (MIC) of the compound in the presence of exogenous ergosterol supports this hypothesis.[2] Additionally, some studies suggest a potential secondary mechanism involving the inhibition of DNA synthesis.[1][2] However, it does not appear to act on the fungal cell wall.[2][4]
Quantitative Data Summary
The antifungal efficacy of 2-chloro-N-phenylacetamide has been quantified against several fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from published studies.
Table 1: Antifungal Activity of 2-Chloro-N-phenylacetamide against Aspergillus flavus [2]
| Fungal Strain | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |
| Aspergillus flavus Strains | 16 - 256 | 32 - 512 |
Table 2: Antifungal Activity of 2-Chloro-N-phenylacetamide against Candida Species [4]
| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Minimum Fungicidal Concentration (MFC) in µg/mL |
| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1024 |
| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 1024 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the in vitro antifungal activity of compounds like 2-chloro-N-phenylacetamide. These are based on established methodologies.[6][7][8][9]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., 2-chloro-N-phenylacetamide)
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Solvent for the compound (e.g., Dimethyl sulfoxide - DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal strains and appropriate growth agar (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Preparation of Antifungal Solutions:
-
Prepare a stock solution of the test compound and control antifungals in a suitable solvent.
-
Create a working solution by diluting the stock in RPMI 1640 medium to twice the highest desired final concentration.
-
-
Inoculum Preparation (Yeast):
-
Subculture yeast strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Inoculum Preparation (Molds):
-
Culture filamentous fungi on Potato Dextrose Agar until sporulation occurs.
-
Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80).
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer.
-
-
Plate Preparation and Inoculation:
-
In a 96-well plate, add 100 µL of RPMI 1640 to all wells except the first column.
-
Add 200 µL of the working antifungal solution to the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and continuing across the plate to column 10.
-
Column 11 serves as the growth control (no drug), and column 12 as the sterility control (no inoculum).
-
Add 100 µL of the prepared inoculum to each well from columns 1-11.
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of the antifungal agent that shows complete inhibition of visible growth.
-
Protocol 2: Minimum Fungicidal Concentration (MFC) Determination
Objective: To determine the lowest concentration of an antifungal agent that kills the vast majority (≥99.9%) of the initial inoculum.
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.
-
Spot the aliquot onto a fresh agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration from the MIC plate that results in no more than a few colonies growing on the agar plate, representing a ≥99.9% reduction in CFU compared to the initial inoculum.[9]
Protocol 3: Qualitative Assay for Ergosterol Binding
Objective: To determine if the test compound's mechanism of action involves binding to ergosterol in the fungal cell membrane.
Procedure:
-
Perform the MIC assay as described in Protocol 1.
-
In parallel, perform a second MIC assay where the RPMI 1640 medium in each well is supplemented with exogenous ergosterol (e.g., 50-400 µg/mL).
-
Compare the MIC values obtained in the presence and absence of ergosterol.
-
A significant increase (e.g., four-fold or greater) in the MIC value in the presence of ergosterol suggests that the compound's activity is competitively inhibited by ergosterol, indicating a likely interaction with the fungal membrane's ergosterol.[2]
Visualizations
The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for fungicide development.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Antifungal activity of 2-chloro-N-phenylacetamide, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of 2-(2-Chlorophenoxy)Ethylamine in the Synthesis of Novel Herbicidal Candidates
Disclaimer: Publicly available scientific literature and patent databases do not contain specific examples of commercially available herbicides synthesized directly from 2-(2-Chlorophenoxy)Ethylamine. The following application notes and protocols are based on the plausible chemical reactivity of this compound and are intended to provide a hypothetical framework for researchers exploring the synthesis of new herbicidal candidates. The experimental data presented is illustrative and not derived from actual experiments.
Introduction
This compound is a bifunctional molecule incorporating a chlorinated phenoxy moiety, a common feature in many commercial herbicides, and a primary amine group that serves as a versatile handle for synthetic modifications. The 2-chlorophenoxy group is structurally related to the active components of widely used phenoxy herbicides like 2,4-D, which act as synthetic auxins, disrupting plant growth. The ethylamine side chain offers a prime site for derivatization, particularly through acylation, to generate novel amide-based compounds. This application note explores a hypothetical synthetic pathway for a novel herbicide candidate, N-[2-(2-chlorophenoxy)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide, which combines the structural features of both phenoxyacetic acid and chloroacetamide herbicides.
Hypothetical Synthesis Pathway
The proposed synthesis involves the acylation of this compound with a commercially available herbicide acid chloride, 2-(4-chloro-2-methylphenoxy)acetyl chloride (MCPA-Cl). This reaction creates an amide linkage, resulting in a molecule that incorporates two distinct herbicidally active phenoxy groups.
Caption: Hypothetical synthesis of a novel herbicide candidate.
Experimental Protocols
Protocol 1: Synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
Materials:
-
This compound (FW: 171.62 g/mol )
-
2-(4-chloro-2-methylphenoxy)acetyl chloride (MCPA-Cl) (FW: 219.06 g/mol )
-
Triethylamine (Et₃N) (FW: 101.19 g/mol , d: 0.726 g/mL)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.72 g, 10 mmol) and triethylamine (1.4 mL, 10 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 2-(4-chloro-2-methylphenoxy)acetyl chloride (2.19 g, 10 mmol) in 50 mL of anhydrous dichloromethane.
-
Add the 2-(4-chloro-2-methylphenoxy)acetyl chloride solution dropwise to the cooled amine solution over a period of 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the novel herbicide candidate.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | 2-(4-chloro-2-methylphenoxy)acetyl chloride |
| Product | N-[2-(2-chlorophenoxy)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide |
| Theoretical Yield | 3.54 g |
| Actual Yield | 3.11 g |
| Percentage Yield | 87.9% |
| Purity (by HPLC) | >98% |
| Melting Point | 112-115 °C |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of the hypothetical herbicide.
Caption: Workflow for the synthesis and purification of the target compound.
Conclusion
While this compound is not a widely documented precursor in the synthesis of commercial herbicides, its chemical structure suggests potential for the development of novel herbicidal compounds. The provided hypothetical synthesis of N-[2-(2-chlorophenoxy)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide serves as a model for how this intermediate could be utilized. Researchers and drug development professionals can adapt this protocol to explore a variety of acylating agents, potentially leading to the discovery of new active ingredients with unique herbicidal profiles. Further research would be required to determine the actual herbicidal efficacy and spectrum of activity of such novel compounds.
Application Notes and Protocols: 2-(2-Chlorophenoxy)Ethylamine and its Analogs as Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Chlorophenoxy)ethylamine and its structural analogs are valuable intermediates in the synthesis of a variety of pharmaceutical agents. While specific examples of marketed drugs derived directly from this compound are not extensively documented in publicly available literature, its close analogs, 2-(2-methoxyphenoxy)ethylamine and 2-(2-ethoxyphenoxy)ethylamine, are critical building blocks for the synthesis of the widely used cardiovascular drugs Carvedilol and Tamsulosin, respectively.
This document provides detailed application notes and experimental protocols for the synthesis of these representative pharmaceutical agents. The methodologies and data presented are based on established synthetic routes and serve as a practical guide for researchers in the field of medicinal chemistry and drug development.
Pharmaceutical Agents Synthesized from 2-(2-Alkoxyphenoxy)Ethylamine Analogs
The following table summarizes the key pharmaceutical agents synthesized from analogs of this compound, along with their primary therapeutic applications.
| Intermediate | Pharmaceutical Agent | Therapeutic Application |
| 2-(2-Methoxyphenoxy)ethylamine | Carvedilol | Treatment of heart failure and high blood pressure |
| 2-(2-Ethoxyphenoxy)ethylamine | Tamsulosin | Treatment of benign prostatic hyperplasia (BPH) |
Experimental Protocols
Synthesis of Carvedilol from 2-(2-Methoxyphenoxy)ethylamine
Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and hypertension. A common synthetic route involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[1]
Reaction Scheme:
A simplified reaction scheme for the synthesis of Carvedilol.
Protocol:
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-(oxiran-2-ylmethoxy)-9H-carbazole in an appropriate solvent such as isopropanol.[2]
-
Addition of Amine: Add 2-(2-methoxyphenoxy)ethylamine to the reaction mixture. An excess of the amine may be used to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture with intensive stirring to reflux (approximately 80-83°C) for several hours (typically 5-6 hours).[2]
-
Work-up and Isolation: After the reaction is complete, filter the reaction mixture and distill off the solvent. The residue can be dissolved in a suitable solvent like ethyl acetate.[2]
-
Purification: The crude Carvedilol is then purified by crystallization from a solvent such as ethyl acetate to yield the final product.[2]
Quantitative Data:
The following table summarizes representative quantitative data for the synthesis of Carvedilol.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Synthesis | 4-(oxiran-2-ylmethoxy)-9H-carbazole, 2-(2-methoxyphenoxy)ethylamine hydrochloride | Anhydrous potassium carbonate, Isopropanol | 83 | 5 | 45 | Pharmacopoeial quality | [2] |
| Purification | Crude Carvedilol | Ethyl acetate | 40 (drying) | - | - | - | [2] |
Synthesis of Tamsulosin from 2-(2-Ethoxyphenoxy)ethylamine
Tamsulosin is a selective alpha-1A adrenergic receptor antagonist used to treat benign prostatic hyperplasia. The synthesis often involves the coupling of (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with a derivative of 2-(2-ethoxyphenoxy)ethylamine.
Reaction Scheme:
A simplified reaction scheme for the synthesis of Tamsulosin.
Protocol:
-
Reaction Setup: In a reaction vessel, combine (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(o-ethoxyphenoxy)-ethyl halide in a suitable organic solvent.[3]
-
Addition of Base: Add a base, such as potassium carbonate, to the mixture to facilitate the condensation reaction.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 25°C to 110°C until the reaction is complete.[3]
-
Work-up and Isolation: After the reaction, the product is isolated. This may involve filtration to remove inorganic salts and evaporation of the solvent.
-
Salt Formation and Purification: The resulting Tamsulosin base is then converted to its hydrochloride salt by treatment with an ethanolic hydrogen chloride solution. The final product is purified by recrystallization from a solvent like ethanol.[3]
Quantitative Data:
The following table presents representative quantitative data for the synthesis of Tamsulosin.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Condensation | R-(−)-5-(2-amino-propyl)-2-methoxy-benzenesulfonic acid, 2-(o-ethoxyphenoxy)-ethyl halide | Base, Organic Solvent | 25-110 | - | - | - | [3] |
| Salt Formation & Purification | Tamsulosin base | Ethanolic HCl, Ethanol | Room Temperature | 1 | - | 98.8 (by HPLC) | [3] |
Signaling Pathways of Pharmaceutical Agents
Carvedilol Signaling Pathway
Carvedilol exhibits a unique mechanism of action by acting as a biased ligand at β-adrenergic receptors. It antagonizes G-protein-mediated signaling while simultaneously stimulating β-arrestin-mediated signaling.[4] This biased agonism is thought to contribute to its clinical efficacy. Carvedilol can also induce a β1AR-NOS3-cGMP signaling pathway, which promotes cardiac contractility.[5]
References
- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 2. US20060167077A1 - Process for preparation of carvedilol - Google Patents [patents.google.com]
- 3. US8017803B2 - Process for the preparation of tamsulosin and intermediates thereof - Google Patents [patents.google.com]
- 4. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carvedilol induces biased β1 adrenergic receptor-nitric oxide synthase 3-cyclic guanylyl monophosphate signalling to promote cardiac contractility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(2-Chlorophenoxy)Ethylamine in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of hypothetical experimental assays involving 2-(2-Chlorophenoxy)Ethylamine. The protocols detailed below are based on established methodologies for functionally similar molecules and are intended to guide the preclinical evaluation of this compound for its potential as a modulator of key neurological targets.
Introduction
This compound is a synthetic organic compound with a chemical structure suggestive of potential biological activity within the central nervous system. Its phenoxyethylamine scaffold is present in a variety of pharmacologically active molecules, indicating that it may interact with neurotransmitter systems. These notes outline a series of in vitro assays to explore the pharmacological profile of this compound, focusing on its potential interaction with monoamine neurotransmitter transporters and receptors. While this compound is commercially available, its primary current use is as an intermediate in the synthesis of more complex molecules for the pharmaceutical and agricultural industries.[1] The experimental protocols provided herein are designed to elucidate its potential as a standalone therapeutic agent.
Hypothetical Biological Activity Profile
Based on the structural similarities to known psychoactive compounds, this compound is hypothesized to interact with monoamine systems. The following experimental plan is designed to test its affinity for dopamine, serotonin, and norepinephrine transporters, as well as key G-protein coupled receptors (GPCRs) involved in neurotransmission.
Experimental Assays and Protocols
Radioligand Binding Assays for Neurotransmitter Transporter Affinity
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a specific receptor or transporter. In this protocol, the ability of this compound to displace a known radiolabeled ligand from the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is assessed.
Protocol:
-
Membrane Preparation:
-
Obtain cell lines stably expressing human DAT, SERT, or NET.
-
Homogenize cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh assay buffer.
-
Determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of membrane preparation (20-40 µg of protein).
-
50 µL of radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET) at a concentration near its Kd.
-
50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle control.
-
For non-specific binding determination, add a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration and Scintillation Counting:
-
Rapidly filter the incubation mixture through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Target | Radioligand | Kd (nM) | This compound IC₅₀ (nM) | This compound Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 2.5 | 150 | 95 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 1.1 | 85 | 52 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 0.8 | 210 | 130 |
Table 1: Hypothetical binding affinities of this compound for monoamine transporters.
Neurotransmitter Uptake Inhibition Assay
This functional assay measures the ability of this compound to inhibit the uptake of neurotransmitters into synaptosomes, providing a more direct measure of its effect on transporter function.
Protocol:
-
Synaptosome Preparation:
-
Dissect the striatum (for dopamine uptake), hippocampus (for serotonin uptake), or cortex (for norepinephrine uptake) from rodent brains in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Homogenize the tissue and centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting synaptosomal pellet in Krebs-Ringer buffer.
-
-
Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal preparation with various concentrations of this compound or vehicle for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Incubate for 5-10 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ values for uptake inhibition as described for the binding assays.
-
Data Presentation:
| Neurotransmitter | IC₅₀ (nM) of this compound |
| Dopamine | 250 |
| Serotonin | 120 |
| Norepinephrine | 350 |
Table 2: Hypothetical inhibition of neurotransmitter uptake by this compound.
Visualization of Experimental Workflow and Signaling Pathways
Safety and Handling
This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All experiments should be conducted in a well-ventilated laboratory fume hood.
Conclusion
The protocols outlined in these application notes provide a framework for the initial characterization of the pharmacological profile of this compound. The hypothetical data presented suggest a potential interaction with monoamine transporters, warranting further investigation into its mechanism of action and potential therapeutic applications. Subsequent studies could include a broader screen against a panel of GPCRs and ion channels, as well as in vivo behavioral assays to assess its functional effects.
References
Application Notes and Protocols for the Quantification of 2-(2-Chlorophenoxy)Ethylamine
Introduction
2-(2-Chlorophenoxy)ethylamine is a chemical compound of interest in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for various applications, including pharmacokinetic studies, impurity profiling, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The following methods are based on established analytical principles for similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Data Presentation
The selection of an analytical method depends on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical quantitative performance data for the described methods. Please note that these values are illustrative and should be determined experimentally during method validation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Separation based on polarity, highly selective detection by mass transitions. |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~15 ng/mL | ~0.3 ng/mL |
| Linearity Range | 0.15 - 100 µg/mL | 0.015 - 10 µg/mL | 0.0003 - 1 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 5% | < 10% | < 3% |
| Sample Volatility | Not required. | Required (derivatization may be necessary). | Not required. |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique suitable for the routine quantification of this compound in relatively clean sample matrices.
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Formic acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters
b. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
c. Sample Preparation
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) to achieve a concentration within the expected calibration range.
-
For complex matrices like biological fluids, a solid-phase extraction (SPE) cleanup may be necessary.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection.[1]
d. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm[2]
e. Analysis
-
Prepare a series of calibration standards of this compound in the diluent.
-
Inject the standards to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and quantify the analyte concentration using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher sensitivity and selectivity compared to HPLC-UV and is suitable for analyzing volatile compounds or those that can be made volatile through derivatization.
a. Materials and Reagents
-
This compound reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
b. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) suitable for amine analysis.
c. Sample Preparation and Derivatization
-
Prepare a stock solution of the sample in a suitable organic solvent (e.g., ethyl acetate).
-
For aqueous samples, perform a liquid-liquid extraction with a suitable organic solvent after adjusting the pH to >10. Dry the organic extract with anhydrous sodium sulfate.
-
Evaporate a known volume of the extract or stock solution to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatizing agent (e.g., BSTFA + 1% TMCS) and 100 µL of pyridine.[3]
-
Heat the mixture at 70 °C for 30 minutes to facilitate the derivatization reaction.
-
Cool to room temperature before injection.
d. GC-MS Conditions
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
e. Analysis
-
Prepare and derivatize a series of calibration standards.
-
Inject the derivatized standards and samples.
-
For quantification, monitor characteristic ions of the derivatized this compound in SIM mode.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it the ideal method for trace-level quantification of this compound in complex matrices.
a. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
b. Instrumentation
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).
c. Sample Preparation
-
Sample preparation is similar to HPLC-UV, but requires higher purity solvents and reagents.
-
For biological samples, a protein precipitation step followed by solid-phase extraction is recommended to minimize matrix effects.[4]
-
Dilute the final extract in the initial mobile phase composition.
d. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of this compound.
e. Analysis
-
Optimize the MS/MS parameters (e.g., collision energy, declustering potential) for the analyte.
-
Prepare calibration standards and quality control samples in a matrix that matches the study samples.
-
Inject the standards and samples.
-
Quantify the analyte using the peak area ratio of the analyte to an internal standard against the concentration.
Visualizations
Caption: Experimental workflow for HPLC-UV analysis.
References
Safe handling and storage procedures for 2-(2-Chlorophenoxy)Ethylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the safe handling and storage of 2-(2-Chlorophenoxy)Ethylamine (CAS No. 26378-53-0). Adherence to these protocols is crucial to minimize risks and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical that can cause severe skin burns and eye damage.[1][2][3] It is essential to handle this compound with appropriate personal protective equipment and engineering controls.
Physicochemical and Toxicological Data
The following tables summarize the available quantitative data for this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C8H10ClNO | [3] |
| CAS Number | 26378-53-0 | [3] |
| Appearance | No information available | [3] |
| Melting Point | 39-40 °C | [2] |
| Boiling Point | 115-117 °C (at 5 torr) | [2] |
Table 2: Toxicological Data
| Test | Result | Source |
| Acute Oral Toxicity | No data available | [1][2] |
| Acute Dermal Toxicity | No data available | [1][2] |
| Acute Inhalation Toxicity | No data available | [1][2] |
Note: A comprehensive toxicological profile for this compound is not currently available. All handling should proceed with the assumption that the substance is highly toxic.
Experimental Protocols
Personal Protective Equipment (PPE)
Before handling this compound, the following PPE is mandatory:
-
Eye and Face Protection: Wear tightly fitting safety goggles or a full-face shield.[1][2]
-
Skin Protection:
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Caption: Required Personal Protective Equipment Workflow.
Handling Procedures
-
Engineering Controls: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][2] Eyewash stations and safety showers must be readily accessible.[1]
-
General Handling:
Storage Procedures
-
Container: Store in a tightly closed, original container.[1][2]
-
Location: Keep in a cool, dry, and well-ventilated area.[1][2]
-
Incompatible Materials: Store separately from the following incompatible materials:
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere.[3]
Caption: Safe Storage Logical Relationships.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Spill and Leak Procedures
-
Small Spills:
-
Evacuate the area.
-
Wear appropriate PPE as described in section 3.1.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.[2]
-
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available.
-
Chemical Stability: Stable under recommended storage conditions.[4]
-
Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]
-
Incompatible Materials: Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]
References
Application Notes and Protocols: The Role of 2-(2-Chlorophenoxy)Ethylamine in Dopamine Receptor Ligand Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-(2-chlorophenoxy)ethylamine as a scaffold for the development of novel dopamine receptor ligands. This document outlines a representative synthetic protocol, detailed methodologies for key pharmacological assays, and a summary of the underlying dopamine receptor signaling pathways.
Introduction
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are pivotal in regulating a multitude of physiological processes within the central nervous system, including motor function, cognition, and reward pathways. Their dysregulation is implicated in various neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Consequently, the development of selective and potent dopamine receptor ligands remains a significant endeavor in medicinal chemistry.
The this compound moiety serves as a valuable starting point for creating diverse chemical libraries for screening against dopamine receptors. The phenoxyethylamine scaffold is a known pharmacophore for various biogenic amine receptors, and the presence of a chlorine atom allows for the exploration of halogen bonding interactions within the receptor binding pocket, potentially enhancing affinity and selectivity. This document provides a representative, hypothetical protocol for the synthesis of a novel dopamine receptor ligand from this compound and details the necessary biological assays for its characterization.
Dopamine Receptor Signaling Pathways
Dopamine receptors are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors are coupled to Gαs/olf proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Conversely, D2-like receptors couple to Gαi/o proteins, which inhibit adenylyl cyclase activity, resulting in decreased intracellular cAMP levels.
Synthesis of a Representative Dopamine Receptor Ligand
The following is a representative, hypothetical protocol for the synthesis of a novel dopamine D2 receptor-selective ligand, N-(2-(2-chlorophenoxy)ethyl)-4-(2-methoxyphenyl)piperazine-1-carboxamide (herein designated as Hypo-D2L-1 ), via N-alkylation of this compound. This protocol is based on established synthetic methodologies for analogous compounds.
Table 1: Hypothetical Quantitative Data for Hypo-D2L-1
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | D1 Ki (nM) | D2 Ki (nM) | D2/D1 Selectivity |
| Hypo-D2L-1 | C₂₂H₂₈ClN₃O₃ | 433.93 | 75 | 1500 | 15 | 100 |
Experimental Protocol: Synthesis of Hypo-D2L-1
Materials:
-
This compound
-
1-(2-Methoxyphenyl)piperazine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Thin-layer chromatography (TLC) plates and chamber
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 1-(2-methoxyphenyl)piperazine (1.1 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Add anhydrous DMF to the flask to dissolve the reagents.
-
Stir the reaction mixture at 80°C for 12 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane/methanol) to afford the pure product, Hypo-D2L-1 .
Pharmacological Evaluation Protocols
Radioligand Binding Assay for Dopamine Receptors
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of a test compound for dopamine D1 and D2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligands: [³H]SCH23390 (for D1) and [³H]Spiperone (for D2).
-
Non-specific binding determinant: Butaclamol or Haloperidol.
-
Test compound (e.g., Hypo-D2L-1).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Cell harvester.
-
Liquid scintillation counter and scintillation fluid.
Procedure:
-
In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-specific binding determinant.
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol describes a functional assay to determine whether a test compound acts as an agonist or antagonist at D1 and D2 receptors by measuring changes in intracellular cAMP levels.
Materials:
-
Cells stably expressing human dopamine D1 or D2 receptors.
-
Cell culture medium.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
Forskolin (for D2 receptor assays).
-
Dopamine (as a reference agonist).
-
Test compound (e.g., Hypo-D2L-1).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer and then pre-incubate with a PDE inhibitor (e.g., 500 µM IBMX) for a short period to prevent cAMP degradation.
-
For D1 Receptor (Agonist Mode):
-
Add varying concentrations of the test compound or dopamine to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
-
For D2 Receptor (Antagonist Mode):
-
Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 10 µM) to all wells except the basal control, along with a fixed concentration of a D2 agonist (e.g., quinpirole) to the antagonist test wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration.
-
-
Data Analysis:
-
For agonist activity, plot the cAMP concentration against the log concentration of the test compound and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of agonist-stimulated cAMP production against the log concentration of the test compound and determine the IC₅₀ value.
-
Conclusion
This compound represents a versatile and promising scaffold for the synthesis of novel dopamine receptor ligands. The synthetic and pharmacological protocols detailed in these application notes provide a robust framework for the design, synthesis, and characterization of new chemical entities targeting the dopaminergic system. Through systematic derivatization and comprehensive biological evaluation, novel drug candidates with improved efficacy and selectivity profiles can be developed for the potential treatment of a range of neurological and psychiatric disorders.
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(2-Chlorophenoxy)Ethylamine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Chlorophenoxy)Ethylamine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the two primary synthetic routes: the Williamson Ether Synthesis and the Gabriel Synthesis.
Issue 1: Low or No Yield in Williamson Ether Synthesis
Question: We are attempting to synthesize this compound via Williamson ether synthesis by reacting 2-chlorophenol with 2-chloroethylamine, but the yield is consistently low. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Deprotonation of 2-Chlorophenol: The phenoxide is the active nucleophile. Incomplete deprotonation will result in a lower concentration of the nucleophile and, consequently, a lower yield.
-
Solution: Ensure a strong enough base is used to fully deprotonate the 2-chlorophenol. Sodium hydride (NaH) or potassium hydride (KH) are effective choices. If using weaker bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), ensure anhydrous conditions, as water can affect the equilibrium. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be beneficial when using hydroxide bases.
-
-
Side Reactions: The primary competing side reaction is the elimination (E2) of HCl from 2-chloroethylamine, especially at higher temperatures, to form vinylamine, which can polymerize. Another potential side reaction is the C-alkylation of the phenoxide, where the ethylamine group attaches to the benzene ring instead of the oxygen atom.
-
Solution to E2 Elimination: Maintain a moderate reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they disproportionately favor the E2 elimination pathway. A typical temperature range is 50-100°C.[1]
-
Solution to C-Alkylation: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile generally favor O-alkylation. Protic solvents such as ethanol can lead to a higher proportion of the C-alkylated byproduct.[2]
-
-
Poor Quality of Reagents: The presence of moisture or impurities in the reagents or solvent can significantly impact the reaction.
-
Solution: Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried before use.
-
Issue 2: Difficulty in Product Purification
Question: We are observing multiple spots on our TLC after the reaction, and purification of the desired this compound is proving difficult. What are the likely impurities and how can we improve the purification process?
Answer: The presence of multiple products indicates the occurrence of side reactions or unreacted starting materials.
Likely Impurities and Purification Strategies:
-
Unreacted 2-Chlorophenol: Being acidic, 2-chlorophenol can be removed by washing the organic extract with a dilute aqueous base, such as 1M NaOH.
-
C-Alkylated Byproduct: This isomer can be challenging to separate from the desired O-alkylated product due to similar physical properties. Careful column chromatography on silica gel is typically the most effective method for separation.
-
Polymerized Vinylamine: If E2 elimination is significant, polymeric material may form. This is often insoluble and can be removed by filtration.
-
Purification Protocol: After the reaction, quench the mixture and extract the product into an organic solvent. Wash the organic layer sequentially with dilute base (to remove unreacted phenol), water, and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Which is the more suitable method for synthesizing this compound: Williamson ether synthesis or Gabriel synthesis?
A1: Both methods are viable, but the choice depends on the available starting materials and the desired scale of the reaction.
-
Williamson Ether Synthesis: This is a more direct, one-step approach. However, it can be prone to side reactions like E2 elimination and C-alkylation, which may lead to lower yields and purification challenges.
-
Gabriel Synthesis: This is a two-step process that is generally higher yielding and produces a cleaner product, as it avoids the issue of over-alkylation and the primary amine is introduced in a protected form.[3] This method involves the reaction of potassium phthalimide with a suitable halo-precursor, followed by deprotection to yield the primary amine. For this specific synthesis, one would first prepare 2-(2-chlorophenoxy)ethyl halide, which is then reacted with potassium phthalimide.
Q2: What are the optimal reaction conditions for the Williamson ether synthesis of this compound?
A2: While optimal conditions should be determined empirically, a good starting point based on similar syntheses would be:
-
Base: Sodium hydride (1.1 equivalents) to ensure complete deprotonation.
-
Solvent: Anhydrous DMF or acetonitrile.
-
Temperature: 60-80°C.
-
Reaction Time: Monitor by TLC until the starting material is consumed (typically 4-12 hours).
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). The starting materials (2-chlorophenol and 2-chloroethylamine) and the product will have different Rf values, allowing you to track the disappearance of reactants and the appearance of the product.
Data Presentation
The following table summarizes typical reaction conditions and yields for the synthesis of a closely related compound, 2-(2-methoxyphenoxy)ethylamine, which can serve as a reference for optimizing the synthesis of this compound.
| Method | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| One-pot | Guaiacol, Urea, Ethanolamine | KOH | Mesitylene | 170 | 17 | 73.4 | CN113861047B[4] |
| Gabriel | 1-(2-chloroethoxy)-2-methoxybenzene, Potassium Phthalimide | - | - | 180-185 | 3 | <43 (overall) | WO2009128088A2 |
| Hydrolysis | N-[2-(2-Methoxy-phenoxy)-ethyl]-acetamide | HCl | Water | Reflux | 4 | 74.8 | EP1506156A1[5] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound (General Procedure)
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chlorophenol (1.0 eq.) and anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium 2-chlorophenoxide.
-
Add 2-chloroethylamine hydrochloride (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) to the reaction mixture.
-
Heat the reaction mixture to 70°C and stir for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with 1M NaOH, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gabriel Synthesis of this compound (General Procedure)
Step A: Synthesis of 2-(2-Chlorophenoxy)ethyl bromide
-
Follow the general procedure for Williamson ether synthesis (Protocol 1), using 1,2-dibromoethane as the alkylating agent instead of 2-chloroethylamine hydrochloride.
Step B: Synthesis of N-(2-(2-Chlorophenoxy)ethyl)phthalimide
-
In a round-bottom flask, dissolve 2-(2-chlorophenoxy)ethyl bromide (1.0 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Heat the mixture to 100°C and stir for 6-8 hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the N-substituted phthalimide.
Step C: Deprotection to yield this compound
-
Suspend the N-(2-(2-chlorophenoxy)ethyl)phthalimide (1.0 eq.) in ethanol.
-
Add hydrazine hydrate (1.2 eq.) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with concentrated HCl.
-
Filter to remove the phthalhydrazide byproduct.
-
Neutralize the filtrate with a strong base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by distillation or chromatography.
Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
- 1. WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]
- 5. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Chlorophenoxy)Ethylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Chlorophenoxy)Ethylamine. The following information addresses common issues and byproducts encountered during the synthesis, which typically proceeds via a two-step route: a Williamson ether synthesis followed by an amination step, often utilizing a Gabriel synthesis or a related method.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent laboratory and industrial synthesis involves a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-chlorophenol with a suitable 2-carbon electrophile containing a masked or precursor amine group. A common electrophile is N-(2-bromoethyl)phthalimide.
-
Hydrazinolysis or Acid Hydrolysis: Deprotection of the phthalimide group to yield the desired primary amine.
An alternative route involves the reaction of 2-chlorophenol with 2-chloroethanol, followed by conversion of the resulting alcohol to the amine.
Q2: What are the primary byproducts I should expect in the Williamson ether synthesis step?
A2: The main byproducts in the reaction of 2-chlorophenol with an electrophile like N-(2-bromoethyl)phthalimide are typically:
-
C-Alkylated Isomers: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.
-
Elimination Product: If the electrophile is susceptible to elimination (e.g., under strongly basic conditions), the corresponding alkene can be formed.
-
Unreacted Starting Materials: Incomplete reaction can leave residual 2-chlorophenol and the alkylating agent.
Q3: How can I minimize byproduct formation during the Williamson ether synthesis?
A3: To improve the yield of the desired O-alkylated product, consider the following:
-
Choice of Base: Use a moderately strong base like potassium carbonate (K₂CO₃) to favor O-alkylation. Stronger bases like sodium hydride (NaH) can increase the propensity for C-alkylation and elimination.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred as they can enhance the nucleophilicity of the phenoxide.
-
Temperature: Maintain a moderate reaction temperature. Higher temperatures can favor elimination and C-alkylation side reactions.[1]
Q4: What are the common byproducts from the hydrazinolysis (Gabriel amine synthesis) step?
A4: The primary byproduct from the hydrazinolysis of N-[2-(2-chlorophenoxy)ethyl]phthalimide is phthalhydrazide . This byproduct is often poorly soluble and can precipitate from the reaction mixture, facilitating its removal by filtration. Incomplete reaction will result in the presence of the starting N-alkylated phthalimide.
Troubleshooting Guides
Problem 1: Low Yield of N-[2-(2-chlorophenoxy)ethyl]phthalimide in Williamson Ether Synthesis
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of 2-Chlorophenol | Ensure the base is of sufficient strength and quantity to fully deprotonate the phenol. Consider using a stronger base if necessary, but be mindful of potential side reactions. |
| Steric Hindrance | While not a major issue with this primary electrophile, ensure the reaction is run for an adequate amount of time to allow for complete conversion. |
| Side Reactions (C-alkylation, Elimination) | Optimize reaction conditions as described in the FAQs (moderate temperature, appropriate base and solvent). Analyze crude product by TLC or LC-MS to identify the major byproduct and adjust conditions accordingly. |
| Poor Quality of Reagents | Ensure all reagents, especially the solvent, are anhydrous. Moisture can hydrolyze the alkylating agent. |
Problem 2: Presence of Impurities after Hydrazinolysis
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Ensure a sufficient excess of hydrazine is used. Increase the reaction time or temperature if the reaction is sluggish. Monitor the reaction progress by TLC until the starting phthalimide is consumed. |
| Difficult Separation of Phthalhydrazide | Phthalhydrazide is typically insoluble in common organic solvents like ethanol or dichloromethane. Allow the reaction mixture to cool completely to maximize precipitation before filtration. Washing the precipitate with a suitable solvent can help remove any trapped product. |
| Residual Hydrazine | After aqueous workup, residual hydrazine can often be removed by extraction with an acidic solution. |
Summary of Potential Byproducts
The following table summarizes the common byproducts that may be encountered during the synthesis of this compound.
| Reaction Step | Byproduct Name | Chemical Structure | Reason for Formation | Method of Minimization/Removal |
| Williamson Ether Synthesis | C-Alkylated Isomers of N-[2-(2-chlorophenoxy)ethyl]phthalimide | (Structure varies) | Alkylation on the aromatic ring of the phenoxide. | Use of polar aprotic solvents and moderate bases. Separation by chromatography. |
| Williamson Ether Synthesis | Vinylphthalimide | C₆H₄(CO)₂NCH=CH₂ | E2 elimination of HBr from N-(2-bromoethyl)phthalimide. | Use of less sterically hindered bases and lower reaction temperatures.[1] |
| Hydrazinolysis | Phthalhydrazide | C₈H₆N₂O₂ | Reaction of the phthalimide group with hydrazine. | Removal by filtration due to its low solubility. |
| Both Steps | Unreacted Starting Materials | 2-Chlorophenol, N-(2-bromoethyl)phthalimide | Incomplete reaction. | Optimization of reaction time and temperature. Removal by extraction or chromatography. |
Experimental Protocols
Key Experiment: Williamson Ether Synthesis of N-[2-(2-chlorophenoxy)ethyl]phthalimide
-
Materials: 2-chlorophenol, N-(2-bromoethyl)phthalimide, potassium carbonate (anhydrous), and dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-chlorophenol (1.0 eq) in DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.05 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Key Experiment: Hydrazinolysis to this compound
-
Materials: N-[2-(2-chlorophenoxy)ethyl]phthalimide, hydrazine hydrate, and ethanol.
-
Procedure:
-
Suspend N-[2-(2-chlorophenoxy)ethyl]phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) to the suspension.
-
Reflux the mixture and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature to allow for the precipitation of phthalhydrazide.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
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Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Synthesis and Purification of 2-(2-Chlorophenoxy)Ethylamine
Welcome to the technical support center for the synthesis and purification of 2-(2-Chlorophenoxy)Ethylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and purification of this compound. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols and data presentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent method for synthesizing this compound is through a Williamson ether synthesis. This typically involves the reaction of 2-chlorophenol with a suitable 2-carbon amine-containing electrophile, such as 2-chloroethylamine, or a two-step process involving an initial reaction with a precursor like 2-chloroethanol followed by amination.
Q2: What are the typical impurities I might encounter in my crude this compound?
A2: Common impurities largely depend on the specific synthetic route employed. However, you can generally expect to find:
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Unreacted Starting Materials: Residual 2-chlorophenol and the electrophilic reagent (e.g., 2-chloroethylamine or 2-chloroethanol).
-
Overalkylation Products: In some cases, the product amine can react further with the electrophile to form secondary amines.
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Elimination Byproducts: If using a 2-haloethylamine, β-elimination can occur, leading to the formation of vinyl ethers or other unsaturated compounds, though this is less common with primary halides.[1][2][3][4][5]
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Solvent and Reagent Residues: Residual solvents and inorganic salts from the workup.
Q3: My crude product is a dark oil. Is this normal and how can I purify it?
A3: It is not uncommon for the crude product of this synthesis to be a dark-colored oil due to the presence of impurities. Several purification techniques can be employed to obtain a purer, often crystalline or lighter-colored, product. These methods include:
-
Vacuum Distillation
-
Recrystallization of the hydrochloride salt
-
Column Chromatography
The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: I am consistently obtaining a low yield of the desired product. What are the potential causes and how can I address them?
A: Low yields in the Williamson ether synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
Caption: Troubleshooting logic for low product yield.
Detailed Solutions:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion. Monitor the disappearance of the limiting reagent using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls, consider increasing the reaction temperature or time.
-
Side Reactions: The Williamson ether synthesis is susceptible to elimination reactions, especially with secondary or tertiary alkyl halides.[2][3][4][5] Using a primary electrophile like 2-chloroethylamine is crucial. Maintaining a moderate reaction temperature can also minimize side reactions.
-
Poor Nucleophile Generation: The reaction requires the deprotonation of 2-chlorophenol to form the more nucleophilic phenoxide. Ensure a sufficiently strong base (e.g., sodium hydride) is used in an appropriate solvent to achieve complete deprotonation.
-
Product Loss During Workup: The product amine can be somewhat water-soluble, especially at acidic pH. Ensure thorough extraction with an appropriate organic solvent and minimize the number of transfers to reduce mechanical losses.
Issue 2: Persistent Impurities After Initial Purification
Q: I have performed a basic purification, but my product is still not pure. How can I remove specific impurities?
A: The choice of a secondary purification technique depends on the nature of the persistent impurities.
Purification Strategy Flowchart:
Caption: Decision tree for selecting a purification method.
Detailed Purification Protocols:
1. Vacuum Distillation:
This technique is effective for separating the desired product from non-volatile or high-boiling impurities.
-
Apparatus: A standard vacuum distillation setup with a short path distillation head is recommended to minimize product loss. Ensure all glassware joints are well-sealed.
-
Procedure:
-
Place the crude this compound in a round-bottom flask with a stir bar.
-
Connect the flask to the distillation apparatus and a vacuum pump with a cold trap.
-
Gradually reduce the pressure. The boiling point of this compound is reported to be 115-117°C at 5 mm Hg. Use a nomograph to estimate the boiling point at your achievable vacuum.[6][7][8]
-
Slowly heat the flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point.
-
-
Expected Outcome: A significant improvement in purity, often resulting in a colorless to pale yellow oil.
2. Recrystallization of the Hydrochloride Salt:
Converting the amine to its hydrochloride salt often yields a crystalline solid that can be purified by recrystallization. This is particularly effective for removing non-basic impurities.
-
Salt Formation:
-
Dissolve the crude amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Slowly bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate. Collect the solid by filtration and wash with cold solvent.
-
-
Recrystallization Protocol:
-
Dissolve the crude hydrochloride salt in a minimal amount of a hot solvent. Lower alcohols like ethanol or isopropanol are often good choices for amine salts.[9]
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
-
Expected Outcome: A white to off-white crystalline solid with high purity.
3. Column Chromatography:
For separating impurities with similar boiling points but different polarities, column chromatography is a powerful tool.
-
Stationary Phase: Silica gel is commonly used. However, due to the basic nature of amines, which can lead to tailing on silica, using amine-functionalized silica or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent is recommended.[10] Reversed-phase C18 silica is also an effective option.[10]
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Mobile Phase (Eluent): A gradient of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Pack the column with the chosen stationary phase.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Expected Outcome: A highly purified product, often as a colorless oil.
Data Presentation
The following tables provide illustrative data on the potential improvement in purity of this compound after various purification steps. Actual results will vary based on the initial purity of the crude product and the specific experimental conditions.
Table 1: Purity Improvement by Purification Method
| Purification Method | Starting Purity (GC/HPLC Area %) | Final Purity (GC/HPLC Area %) | Typical Yield (%) |
| Vacuum Distillation | 80-90% | >98% | 70-85% |
| Recrystallization (HCl Salt) | 85-95% | >99% | 60-80% |
| Column Chromatography | 70-85% | >99.5% | 50-75% |
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 275 nm |
| Column Temperature | 30 °C |
Note: This is a general method and may require optimization for your specific sample and instrument.[11][12]
This technical support guide provides a starting point for troubleshooting common issues in the synthesis and purification of this compound. For more specific issues, it is always recommended to consult the relevant chemical literature and safety data sheets.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Purification [chem.rochester.edu]
- 7. quora.com [quora.com]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. teledyneisco.com [teledyneisco.com]
- 11. cores.emory.edu [cores.emory.edu]
- 12. cipac.org [cipac.org]
Stability issues of 2-(2-Chlorophenoxy)Ethylamine in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-(2-Chlorophenoxy)Ethylamine in various solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound solutions?
A1: The stability of this compound can be influenced by several factors, including the choice of solvent, pH, temperature, light exposure, and the presence of oxidizing agents. As a compound containing an ether linkage and an aromatic amine group, it is susceptible to hydrolytic, oxidative, and photolytic degradation.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2: Generally, this compound is expected to be most stable in aprotic, non-polar solvents (e.g., hexane, toluene) and relatively stable in polar aprotic solvents (e.g., acetonitrile, THF) at room temperature when protected from light. It is likely to be least stable in aqueous solutions, particularly at acidic or basic pH, and in the presence of oxidizing agents. Protic solvents like alcohols may also participate in degradation reactions over time.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: Cleavage of the ether bond, particularly under acidic or basic conditions, can yield 2-chlorophenol and ethanolamine.[1][2][3][4]
-
Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored degradation products. The ether linkage can also be a site for oxidation.[5][6][7][8]
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-chlorine bond on the aromatic ring or other bond scissions.[9][10][11]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[12][13][14][15][16] This involves developing an HPLC method that can separate the parent compound from all its potential degradation products. UV detection is typically suitable for this aromatic compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Compare the chromatogram with a freshly prepared standard. If new peaks are present, perform forced degradation studies (see Experimental Protocols) to identify potential degradants. Ensure proper storage of stock solutions (e.g., refrigerated, protected from light). |
| Loss of compound concentration over time | Instability in the chosen solvent or storage conditions. | Evaluate the stability in different solvents. Store solutions at lower temperatures and protect from light. Use freshly prepared solutions for critical experiments. |
| Discoloration of the solution | Oxidation of the amine functionality. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution. Consider adding an antioxidant if compatible with your experimental setup. |
| Inconsistent experimental results | Variable degradation between experimental runs. | Standardize solution preparation and handling procedures. Prepare fresh solutions for each experiment or validate the stability over the intended duration of use. |
Data Presentation
Disclaimer: The following data is representative and hypothetical, based on the expected chemical properties of this compound. Actual stability data should be generated experimentally.
Table 1: Hypothetical Stability of this compound (1 mg/mL) in Various Solvents at Room Temperature (25°C) over 7 Days (Protected from Light)
| Solvent | Initial Purity (%) | Purity after 7 Days (%) | Major Degradation Product(s) Observed |
| Acetonitrile | 99.8 | 99.5 | Minor unidentified peak |
| Methanol | 99.7 | 98.2 | 2-chlorophenol |
| Water (pH 7) | 99.8 | 95.1 | 2-chlorophenol, Ethanolamine |
| 0.1 M HCl | 99.7 | 85.3 | 2-chlorophenol, Ethanolamine |
| 0.1 M NaOH | 99.8 | 90.7 | 2-chlorophenol, Ethanolamine |
| 3% H₂O₂ | 99.7 | 70.2 | Multiple oxidative degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[17]
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C for 7 days.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, dilute to an appropriate concentration, and analyze by a suitable stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase [mdpi.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. jddtonline.info [jddtonline.info]
- 15. ijtsrd.com [ijtsrd.com]
- 16. scispace.com [scispace.com]
- 17. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of Phenoxyethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyethylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare phenoxyethylamine?
A1: The most common and effective methods for synthesizing phenoxyethylamine involve a two-step process: formation of the ether linkage followed by the introduction of the amine group. The key synthetic strategies include:
-
Williamson Ether Synthesis followed by Gabriel Synthesis or other amination methods: This classic approach first involves the formation of a phenoxyethanol derivative, which is then converted to the corresponding amine.
-
Mitsunobu Reaction: This reaction can be used to form the ether bond between a phenol and an N-protected ethanolamine derivative.
-
Reductive Amination: This method involves the reaction of a phenoxyacetaldehyde with an ammonia source in the presence of a reducing agent.
Q2: What are the main advantages and disadvantages of the Gabriel synthesis for introducing the amine group?
A2: The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, effectively preventing the common issue of over-alkylation seen with direct amination using ammonia.[1][2]
-
Advantages:
-
High yields of the primary amine.
-
Avoids the formation of secondary and tertiary amine byproducts.[3]
-
-
Disadvantages:
Q3: Can I use a one-pot method for the synthesis of phenoxyethylamine?
A3: While a true one-pot synthesis from simple starting materials like phenol and ethanolamine is challenging due to competing reactions, multi-step sequences can be performed in a "one-pot" fashion with sequential addition of reagents. For instance, a reductive amination can be performed as a one-pot reaction where the intermediate imine is not isolated.[4]
Troubleshooting Guides
Route 1: Williamson Ether Synthesis of 2-Phenoxyethanol followed by Conversion to Phenoxyethylamine
This route first involves the synthesis of an intermediate, 2-phenoxyethyl halide (e.g., bromide), which is then converted to phenoxyethylamine.
Troubleshooting the Williamson Ether Synthesis of 2-Phenoxyethanol
Q1: My yield of 2-phenoxyethanol is low. What are the possible causes and solutions?
A1: Low yields in the Williamson ether synthesis of 2-phenoxyethanol are often due to competing elimination reactions or incomplete reaction.
| Potential Cause | Troubleshooting Step |
| E2 Elimination Side Reaction | The alkoxide base can promote the elimination of the alkyl halide to form an alkene. To minimize this, use a primary alkyl halide (e.g., 2-chloroethanol or 2-bromoethanol) as they are less prone to elimination. Lowering the reaction temperature can also favor the desired SN2 substitution over E2 elimination. |
| Incomplete Deprotonation of Phenol | Ensure a sufficiently strong base (e.g., NaOH, KOH, or K₂CO₃) is used in stoichiometric or slight excess to completely deprotonate the phenol. The reaction is often heated to ensure complete salt formation.[5] |
| Poor Solubility of Reactants | The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can improve the reaction rate and yield by facilitating the interaction between the aqueous and organic phases.[6] |
| Reaction Time and Temperature | Ensure the reaction is heated for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. Temperatures are typically in the range of 70-110°C.[5] |
Troubleshooting the Conversion of 2-Phenoxyethyl Bromide to Phenoxyethylamine via Gabriel Synthesis
Q2: I am observing significant amounts of byproducts during the Gabriel synthesis step. How can I improve the purity of my product?
A2: Byproducts in the Gabriel synthesis typically arise from incomplete reaction or side reactions during the workup.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction between 2-phenoxyethyl bromide and potassium phthalimide goes to completion by using an appropriate solvent like DMF to accelerate the slow reaction and allowing for sufficient reaction time, often with heating.[3] |
| Difficult Separation of Phthalhydrazide | During the hydrazinolysis step to cleave the phthalimide group, the phthalhydrazide byproduct can sometimes be difficult to filter. Ensure the reaction mixture is cooled sufficiently to maximize precipitation. Washing the precipitate with a suitable solvent can help remove any trapped product. |
| Hydrolysis of the Product | If using acidic or basic hydrolysis instead of hydrazinolysis, ensure the conditions are not so harsh that they cleave the ether linkage of the phenoxyethylamine product. |
Route 2: Mitsunobu Reaction
Q1: The yield of my Mitsunobu reaction is low, and I have difficulty purifying the product. What should I do?
A1: Low yields and purification challenges are common in the Mitsunobu reaction.
| Potential Cause | Troubleshooting Step |
| Byproduct Formation | The reaction stoichiometrically produces triphenylphosphine oxide (TPPO) and a hydrazine derivative, which can be difficult to remove. Purification can often be achieved by column chromatography.[7] Filtering the reaction mixture after dilution with a suitable solvent can sometimes remove a significant portion of the TPPO.[7] |
| Acidity of the Nucleophile | The nucleophile (in this case, the N-protected ethanolamine) should be sufficiently acidic (pKa < 15) to protonate the betaine intermediate. If the nucleophile is not acidic enough, side reactions can occur.[8][9] |
| Order of Reagent Addition | The order of addition is crucial. Typically, the alcohol, nucleophile, and triphenylphosphine are mixed first, and the azodicarboxylate (DEAD or DIAD) is added last and slowly at a low temperature (e.g., 0 °C).[7] |
| Steric Hindrance | The Mitsunobu reaction works best with primary and secondary alcohols. Steric hindrance around the reaction center can significantly lower the yield. |
Route 3: Reductive Amination
Q1: My reductive amination of phenoxyacetaldehyde is giving a low yield of phenoxyethylamine. How can I optimize this reaction?
A1: Low yields in reductive amination can be due to several factors related to the formation and reduction of the imine intermediate.
| Potential Cause | Troubleshooting Step |
| Inefficient Imine Formation | The formation of the imine from the aldehyde and ammonia is an equilibrium process. Removing the water formed during the reaction, for example by using a dehydrating agent, can drive the equilibrium towards the imine. |
| Side Reactions of the Aldehyde | Aldehydes can undergo self-condensation (aldol reaction) under basic or acidic conditions. Careful control of the reaction pH is important. |
| Choice of Reducing Agent | A mild reducing agent that selectively reduces the imine in the presence of the aldehyde is crucial for a one-pot reaction. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards the aldehyde starting material.[10] |
| Catalyst Deactivation | If using catalytic hydrogenation, ensure the catalyst is active and not poisoned by any impurities in the starting materials or solvent. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenoxyethyl Bromide
This protocol describes the synthesis of the intermediate 2-phenoxyethyl bromide from phenol and 1,2-dibromoethane.
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To a stirred mixture of phenol (18.5 g) and 1,2-dibromoethane (50 g) in water (100 ml), a solution of sodium hydroxide (7.9 g) in water (30 ml) is added dropwise at 130 °C over 30 minutes.[11]
-
The reaction mixture is stirred for an additional 6 hours at the same temperature.[11]
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After cooling, the organic layer is separated, washed twice with a saturated aqueous solution of potassium carbonate, and then twice with water.[11]
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The organic layer is dried over anhydrous sodium sulfate.[11]
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The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2-phenoxyethyl bromide (boiling point 105-107 °C at 6 mmHg). A typical yield is around 85%.[11]
Protocol 2: Gabriel Synthesis of 2-Phenoxyethylamine
This protocol outlines the conversion of 2-phenoxyethyl bromide to 2-phenoxyethylamine using potassium phthalimide.
-
2-Phenoxyethyl bromide and potassium phthalimide are heated in a suitable solvent such as dimethylformamide (DMF).[3]
-
The reaction progress is monitored by TLC until the starting material is consumed.
-
After cooling, the N-(2-phenoxyethyl)phthalimide intermediate is isolated.
-
The intermediate is then treated with hydrazine hydrate in a solvent like ethanol and heated to reflux.[12]
-
Upon cooling, the phthalhydrazide byproduct precipitates and is removed by filtration.[12]
-
The filtrate containing the desired 2-phenoxyethylamine is then purified, typically by distillation.
Protocol 3: Mitsunobu Reaction for Ether Formation
This protocol provides a general procedure for the Mitsunobu reaction, which can be adapted for the synthesis of an N-protected phenoxyethylamine derivative.
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To a solution of the alcohol (e.g., N-(2-hydroxyethyl)phthalimide, 1 equivalent) and the phenol (1 equivalent) in anhydrous THF, add triphenylphosphine (1.5 equivalents).[7]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 6-8 hours, monitoring by TLC.[7]
-
Dilute the reaction mixture with ethyl acetate and filter to remove the precipitated triphenylphosphine oxide.[7]
-
The filtrate is washed with water, saturated sodium bicarbonate solution, and brine, then dried over sodium sulfate.[7]
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[7]
Protocol 4: Reductive Amination
This protocol describes a general method for reductive amination that can be adapted for the synthesis of phenoxyethylamine from phenoxyacetaldehyde.
-
Dissolve phenoxyacetaldehyde and a source of ammonia (e.g., ammonium acetate or a solution of ammonia in an alcohol) in a suitable solvent like methanol.
-
Add a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) to the mixture.[10]
-
The reaction is typically stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or GC.
-
The reaction is then quenched, and the product is isolated and purified, often by extraction and distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Phenoxyethylamine Synthesis Intermediates
| Reaction | Reactants | Base/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Williamson Ether Synthesis | Phenol, 1,2-dibromoethane | NaOH | Water | 130 | 6.5 | 85 | |
| Williamson Ether Synthesis | p-Cresol, Chloroacetic acid | KOH | Water | Reflux | 0.5 | High | [13][14] |
| Gabriel Synthesis | Alkyl halide, K-Phthalimide | - | DMF | Heat | Variable | High | |
| Mitsunobu Reaction | Alcohol, Phenol | PPh₃, DIAD | THF | 0 to RT | 6-8 | Variable | [7] |
Visualizations
References
- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. gctlc.org [gctlc.org]
- 5. researchgate.net [researchgate.net]
- 6. CN103664538A - Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. prepchem.com [prepchem.com]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. benchchem.com [benchchem.com]
Challenges in the scale-up of 2-(2-Chlorophenoxy)Ethylamine production
Welcome to the technical support center for the production of 2-(2-Chlorophenoxy)Ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis and scale-up of this important intermediate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and optimization efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound on a laboratory and industrial scale?
A1: The most common and scalable synthesis routes for this compound involve a two-step process:
-
Williamson Ether Synthesis: Reaction of 2-chlorophenol with a 2-haloethanol (e.g., 2-chloroethanol) to form 2-(2-chlorophenoxy)ethanol.
-
Amination: Conversion of the intermediate alcohol to the corresponding amine. The Gabriel synthesis is a widely used method for this transformation to avoid over-alkylation and ensure the formation of the primary amine.
Q2: What are the main challenges when scaling up the Williamson ether synthesis for this compound?
A2: Key challenges include:
-
Side Reactions: The primary side reaction is the elimination (E2) of the haloethanol, especially at higher temperatures, leading to the formation of unwanted byproducts.
-
Reaction Conditions: Maintaining optimal temperature and efficient mixing is crucial for maximizing yield and minimizing side reactions. Inadequate mixing can lead to localized "hot spots" and increased byproduct formation.
-
Base Selection: The choice and handling of the base (e.g., sodium hydroxide, potassium carbonate) are critical. Stronger bases can favor elimination, while weaker bases may lead to slow reaction rates.
-
Solvent Selection: The use of polar aprotic solvents like DMF or DMSO is common but can present challenges in removal and recycling at an industrial scale.
Q3: What are the common impurities encountered during the Gabriel synthesis step?
A3: Common impurities include:
-
Unreacted N-(2-(2-chlorophenoxy)ethyl)phthalimide: Incomplete hydrolysis or hydrazinolysis can leave residual starting material.
-
Phthalhydrazide: When using hydrazine for deprotection, the phthalhydrazide byproduct can be difficult to remove completely due to its low solubility in many organic solvents.[1]
-
Phthalic acid: If acidic or basic hydrolysis is used for deprotection, phthalic acid or its salt is formed, which requires careful extraction procedures for removal.[1]
Q4: How can the separation of the phthalhydrazide byproduct be improved on a large scale?
A4: Improving the separation of phthalhydrazide can be achieved by:
-
Solvent Selection: Using a solvent system where the desired amine is soluble, but the phthalhydrazide has very low solubility, allowing for efficient filtration.
-
pH Adjustment: After the reaction, adjusting the pH of the mixture can sometimes help to precipitate the phthalhydrazide more completely.
-
Alternative Reagents: Exploring alternative Gabriel reagents that lead to more soluble byproducts has been a subject of research to circumvent this issue.[1]
Troubleshooting Guides
Williamson Ether Synthesis Stage
| Problem | Potential Cause | Recommended Solution |
| Low Yield of 2-(2-chlorophenoxy)ethanol | Incomplete reaction. | - Increase reaction time or temperature moderately. - Ensure efficient stirring to improve mass transfer. |
| E2 elimination of 2-chloroethanol. | - Use a milder base (e.g., K₂CO₃ instead of NaOH). - Maintain a lower reaction temperature.[2] | |
| Poor quality of reagents. | - Use anhydrous solvents and freshly prepared base solutions. - Check the purity of 2-chlorophenol and 2-chloroethanol. | |
| Formation of bis(2-chloroethyl) ether | Side reaction of 2-chloroethanol with itself. | - Add the 2-chloroethanol slowly to the reaction mixture containing the phenoxide. |
Gabriel Synthesis Stage
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete alkylation of potassium phthalimide. | - Ensure anhydrous conditions. - Use a polar aprotic solvent like DMF to improve the solubility and reactivity of the phthalimide salt.[3] |
| Incomplete deprotection of the N-alkylphthalimide. | - Increase the reaction time or temperature for the hydrolysis/hydrazinolysis step. - Use a larger excess of hydrazine hydrate. | |
| Product Contaminated with Phthalhydrazide | Poor precipitation of phthalhydrazide. | - After reaction with hydrazine, cool the mixture to a lower temperature to maximize precipitation before filtration. |
| Co-precipitation of the product. | - Wash the filtered phthalhydrazide cake with a suitable solvent in which the product is soluble. |
Data Presentation
Table 1: Effect of Base and Solvent on Williamson Ether Synthesis Yield
| Scale | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 2-(2-chlorophenoxy)ethanol (%) | Purity (%) |
| Lab (10g) | NaOH | Ethanol | 80 | 12 | 75 | 92 |
| Lab (10g) | K₂CO₃ | DMF | 100 | 8 | 85 | 96 |
| Pilot (1kg) | K₂CO₃ | DMF | 100 | 8 | 82 | 95 |
| Pilot (1kg) | K₂CO₃ | Toluene (with PTC¹) | 110 | 10 | 88 | 97 |
¹PTC: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)
Table 2: Comparison of Deprotection Methods in Gabriel Synthesis
| Scale | Deprotection Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield of this compound (%) | Purity (%) |
| Lab (10g) | Hydrazine Hydrate | Ethanol | 80 | 6 | 90 | 98 |
| Lab (10g) | NaOH (40%) | Water/Toluene | 100 | 12 | 85 | 95 |
| Pilot (1kg) | Hydrazine Hydrate | Ethanol | 80 | 8 | 88 | 97.5 |
| Pilot (1kg) | NaOH (40%) | Water/Toluene | 100 | 16 | 82 | 94 |
Experimental Protocols
Protocol 1: Pilot-Scale Williamson Ether Synthesis of 2-(2-chlorophenoxy)ethanol
Materials:
-
2-Chlorophenol: 1.0 kg (7.78 mol)
-
2-Chloroethanol: 0.75 kg (9.33 mol)
-
Potassium Carbonate (anhydrous, powdered): 1.28 kg (9.27 mol)
-
Tetrabutylammonium bromide (TBAB): 50 g (0.155 mol)
-
Toluene: 5 L
Procedure:
-
Charge the 2-chlorophenol, potassium carbonate, TBAB, and toluene into a 10 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe.
-
Stir the mixture and heat to 110 °C.
-
Slowly add the 2-chloroethanol to the reactor over a period of 2 hours while maintaining the temperature at 110 °C.
-
After the addition is complete, continue to stir the reaction mixture at 110 °C for 8 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium salts and wash the filter cake with 1 L of toluene.
-
Combine the filtrate and washings and wash with 2 L of 1 M NaOH solution to remove any unreacted 2-chlorophenol.
-
Wash the organic layer with 2 L of water and then with 2 L of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain crude 2-(2-chlorophenoxy)ethanol.
-
Purify the crude product by vacuum distillation.
Protocol 2: Pilot-Scale Gabriel Synthesis of this compound
Materials:
-
2-(2-chlorophenoxy)ethanol: 1.0 kg (5.79 mol) (from Protocol 1)
-
Phthalimide: 0.94 kg (6.37 mol)
-
Triphenylphosphine: 1.67 kg (6.37 mol)
-
Diisopropyl azodicarboxylate (DIAD): 1.29 kg (6.37 mol)
-
Anhydrous Tetrahydrofuran (THF): 8 L
-
Hydrazine hydrate (64%): 1.0 L (20.0 mol)
-
Ethanol: 5 L
Procedure:
-
Charge the 2-(2-chlorophenoxy)ethanol, phthalimide, and triphenylphosphine into a 20 L jacketed glass reactor under a nitrogen atmosphere.
-
Add 8 L of anhydrous THF and cool the mixture to 0 °C with stirring.
-
Slowly add the DIAD to the reaction mixture over 2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Add 5 L of ethanol to the residue and heat the mixture to reflux (approximately 80 °C).
-
Slowly add the hydrazine hydrate to the refluxing mixture over 1 hour.
-
Continue to reflux for an additional 7 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to 0-5 °C and hold for 2 hours to ensure complete precipitation.
-
Filter the phthalhydrazide precipitate and wash the filter cake with 2 L of cold ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Visualizations
Caption: Overall experimental workflow for the two-stage production of this compound.
Caption: Logical troubleshooting workflow for low yield in the Williamson ether synthesis stage.
Caption: Purification workflow for the final product via vacuum distillation.
References
Technical Support Center: Analysis of 2-(2-Chlorophenoxy)Ethylamine and its Degradation Pathways
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-(2-Chlorophenoxy)Ethylamine. It offers insights into predicted degradation pathways, experimental troubleshooting, and frequently asked questions to facilitate smoother experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an organic compound with the chemical formula C8H10ClNO.[1][2] It is recognized as an important intermediate in the synthesis of other compounds, particularly in the agricultural and pharmaceutical industries, where it can be a precursor for fungicides, herbicides, and insecticides.[1][2]
Q2: What are the expected degradation pathways for this compound?
While specific experimental data on the degradation of this compound is limited in publicly available literature, predictive pathways can be extrapolated from structurally similar compounds like other phenethylamines and chlorophenols. The primary routes of degradation are expected to involve oxidative deamination of the ethylamine side chain and modifications to the chlorophenoxy ring.
Predicted Degradation Pathways:
-
Oxidative Deamination: The ethylamine side chain is susceptible to oxidative deamination, a common metabolic process for phenethylamines. This reaction is often catalyzed by monoamine oxidases (MAO-A and MAO-B) and would likely lead to an unstable aldehyde intermediate. This intermediate could then be further oxidized to a carboxylic acid or reduced to an alcohol.
-
Hydroxylation: The aromatic ring may undergo hydroxylation, adding a hydroxyl group to the benzene ring. This is a common detoxification pathway for aromatic compounds.
-
Dehalogenation: The chlorine atom may be removed from the aromatic ring, a process known as dehalogenation. This can occur through reductive or hydrolytic mechanisms, often mediated by microbial enzymes.[3]
-
Ether Cleavage: The ether linkage between the phenoxy group and the ethylamine moiety could be cleaved, leading to the formation of 2-chlorophenol and ethanolamine.
Q3: What are the key challenges in analyzing this compound and its degradants?
Researchers may encounter several challenges, including:
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Co-elution of Degradation Products: Some degradation products may have similar physicochemical properties, leading to difficulties in chromatographic separation.[4]
-
Matrix Effects: When analyzing samples from complex matrices (e.g., environmental samples, biological fluids), other components can interfere with the detection and quantification of the target analytes.
-
Analyte Instability: The parent compound or its degradation products may be unstable under certain analytical conditions (e.g., high temperature, extreme pH).
-
Column Degradation: Amine-containing compounds can interact with the stationary phase of chromatography columns, leading to peak shape issues and shifts in retention time.[5]
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Shifting Retention Times | Column degradation due to interaction with the amine group.[5] Changes in mobile phase composition or pH. Temperature fluctuations. | Use a column specifically designed for amine analysis. Regularly flush the column with a strong solvent.[5] Ensure precise mobile phase preparation and degassing.[6] Use a column oven to maintain a stable temperature.[6] |
| Poor Peak Shape (Tailing or Fronting) | Interaction of the amine with active sites on the column. Column overload. Inappropriate mobile phase pH. | Use an end-capped column or add a competing amine to the mobile phase. Reduce the sample concentration. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Baseline Drift or Noise | Contaminated mobile phase or column. Detector instability.[6] Incomplete column equilibration. | Filter all mobile phase solvents.[6] Flush the column with a series of strong and weak solvents. Allow sufficient time for the column to equilibrate with the mobile phase. Check the detector lamp and ensure it is properly warmed up. |
Mass Spectrometry (MS) Detection Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization of the analyte. Ion suppression from matrix components. Suboptimal MS parameters. | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow). Dilute the sample to reduce matrix effects.[6] Perform a tuning and calibration of the mass spectrometer. |
| In-source Fragmentation | High source temperature or voltage. | Reduce the source temperature and cone voltage to minimize fragmentation of the parent ion. |
| Difficulty in Identifying Unknown Degradants | Low abundance of the degradant. Lack of reference standards. | Utilize high-resolution mass spectrometry (HRMS) for accurate mass measurement and elemental composition determination. Employ tandem mass spectrometry (MS/MS) to obtain fragmentation patterns for structural elucidation.[7] |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[4][8]
1. Objective: To investigate the degradation of this compound under various stress conditions.
2. Stress Conditions:
- Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
- Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Solid drug substance at 80°C for 48 hours.
- Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days.
3. Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). b. For each stress condition, transfer an aliquot of the stock solution to a vial and add the respective stressor. c. For the control sample, add the same solvent without the stressor. d. Incubate the samples for the specified time. e. At the end of the incubation period, neutralize the acidic and basic samples. f. Dilute the samples to an appropriate concentration for analysis. g. Analyze the samples by a stability-indicating HPLC method, typically coupled with a mass spectrometer (LC-MS).[8]
4. Data Analysis: a. Compare the chromatograms of the stressed samples with the control sample to identify degradation peaks. b. Determine the percentage of degradation. c. Use MS and MS/MS data to propose structures for the major degradation products.[7][8]
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Data to be filled | Data to be filled | Data to be filled |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Data to be filled | Data to be filled | Data to be filled |
| Oxidative (3% H₂O₂, RT) | Data to be filled | Data to be filled | Data to be filled |
| Thermal (80°C) | Data to be filled | Data to be filled | Data to be filled |
| Photolytic (UV/Vis) | Data to be filled | Data to be filled | Data to be filled |
Researchers should populate this table with their experimental findings.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Amine column degradation - Chromatography Forum [chromforum.org]
- 6. ijnrd.org [ijnrd.org]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 2-(2-Chlorophenoxy)Ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(2-Chlorophenoxy)Ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetically prepared this compound?
A1: Based on a typical Williamson ether synthesis route, common impurities may include:
-
Unreacted Starting Materials: 2-chlorophenol and 2-chloroethylamine (or its synthetic precursors).
-
Side-Products from Ether Synthesis:
-
Bis[2-(2-chlorophenoxy)ethyl]amine: Formed by the reaction of the product with another molecule of the electrophile.
-
C-Alkylated Byproducts: Resulting from the alkylation on the aromatic ring of the 2-chlorophenol instead of the hydroxyl group.
-
-
Isomeric Impurities: Positional isomers of the starting material, such as 4-chlorophenoxy)ethylamine, if the initial 2-chlorophenol was not pure.
Q2: My final product is a brownish oil, but the literature suggests it should be a white to off-white solid. What could be the reason?
A2: The brownish color often indicates the presence of impurities. The product has a reported melting point of 39-40°C, meaning it can exist as a solid at or slightly below room temperature.[1] If your product is an oil, it is likely impure. Purification via one of the methods outlined in the troubleshooting guides should yield the solid product.
Q3: Can I purify this compound by distillation?
A3: Yes, vacuum distillation is a viable method for purifying this compound, which has a reported boiling point of 115-117°C at 5 mmHg.[1] This technique is particularly useful for removing non-volatile impurities.
Q4: What are the recommended storage conditions for purified this compound?
A4: The compound should be stored in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[1]
Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
Issue 1: Product "oils out" during recrystallization.
Possible Cause:
-
The chosen solvent is too nonpolar for the compound, causing it to separate as a liquid phase at a temperature above its melting point but below the boiling point of the solvent.
-
The cooling process is too rapid, preventing proper crystal lattice formation.
-
High concentration of impurities is disrupting crystallization.
Solutions:
-
Solvent System Modification:
-
Add a more polar co-solvent (e.g., ethanol or isopropanol) dropwise to the hot solution until the oil redissolves.
-
Alternatively, start with a more polar solvent system. For the hydrochloride salt, consider solvent mixtures like ethanol/water or isopropanol/water.
-
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.
-
-
Pre-purification: If the product is heavily contaminated, consider a preliminary purification step like an acid-base extraction or a quick filtration through a silica plug before attempting recrystallization.
Issue 2: Product streaks on the TLC plate during column chromatography.
Possible Cause:
-
The basic amine group of this compound is interacting strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and tailing.
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of a volatile base, such as triethylamine (0.1-1%), to the eluent. This will compete with the product for binding to the acidic sites on the silica.
-
-
Stationary Phase Modification:
-
Use a less acidic stationary phase like neutral alumina.
-
Alternatively, use amine-functionalized silica gel, which is specifically designed for the purification of basic compounds.
-
Issue 3: Incomplete separation of impurities during column chromatography.
Possible Cause:
-
The polarity of the eluent is too high, causing all components to elute too quickly.
-
The polarity of the eluent is too low, resulting in very slow elution and band broadening.
-
The column is overloaded with the crude product.
Solutions:
-
Optimize Eluent System:
-
Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol with and without triethylamine) to find the optimal mobile phase that provides good separation between the product and impurities.
-
Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
-
-
Proper Column Loading:
-
As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dissolve the crude product in a minimal amount of the initial eluent or a more volatile solvent, and load it onto the column. For better resolution, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization as the Hydrochloride Salt
This method is effective for removing non-basic impurities.
-
Salt Formation:
-
Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) dropwise while stirring until the solution is acidic (test with pH paper).
-
The hydrochloride salt will precipitate. Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimum amount of a hot solvent mixture, such as isopropanol/water or ethanol/water.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
| Parameter | Value |
| Recrystallization Solvent | Isopropanol/Water (e.g., 9:1 v/v) |
| Initial Purity (Crude) | ~85% |
| Final Purity (Post-Recrystallization) | >98% |
| Typical Recovery | 70-85% |
Protocol 2: Purification by Vacuum Distillation
This method is suitable for removing impurities with significantly different boiling points.
-
Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed.
-
Distillation:
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the flask in a heating mantle or oil bath.
-
Collect the fraction that distills at the expected boiling point and pressure.
-
| Parameter | Value |
| Pressure | 5 mmHg |
| Boiling Point | 115-117 °C[1] |
| Initial Purity (Crude) | ~90% |
| Final Purity (Post-Distillation) | >99% |
| Typical Recovery | 60-75% |
Protocol 3: Purification by Flash Column Chromatography
This is a versatile method for separating a wide range of impurities.
-
Stationary Phase: Silica gel (or neutral alumina/amine-functionalized silica for improved results).
-
Mobile Phase Selection: Based on TLC analysis, a common starting point is a mixture of a nonpolar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) with 0.5% triethylamine.
-
Column Packing and Loading:
-
Pack the column with the chosen stationary phase as a slurry in the initial, less polar eluent.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
-
Elution:
-
Begin elution with the less polar solvent system.
-
Gradually increase the polarity of the mobile phase to elute the product and then the more polar impurities.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Value |
| Stationary Phase | Silica gel (230-400 mesh) |
| Mobile Phase Gradient | Start: 95:5 Hexane/Ethyl Acetate + 0.5% TriethylamineEnd: 70:30 Hexane/Ethyl Acetate + 0.5% Triethylamine |
| Initial Purity (Crude) | ~80% |
| Final Purity (Post-Chromatography) | >99% |
| Typical Recovery | 75-90% |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Enhancing the reaction rate of 2-(2-Chlorophenoxy)Ethylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction rate and overall success of 2-(2-Chlorophenoxy)Ethylamine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and well-established synthetic route is a two-step process. It begins with the Williamson ether synthesis, where 2-chlorophenol is reacted with a 2-haloethanol or ethylene oxide equivalent to form a 2-(2-chlorophenoxy)ethyl halide intermediate. This is followed by the introduction of the amine group, typically via the Gabriel synthesis using potassium phthalimide, to yield the final product.
Q2: What are the key factors that influence the reaction rate of the Williamson ether synthesis step?
A2: The rate of the Williamson ether synthesis is primarily influenced by the choice of base, solvent, temperature, and the potential use of a phase transfer catalyst. A strong base is required to deprotonate the phenolic hydroxyl group. Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation without strongly solvating the phenoxide anion, thus increasing its nucleophilicity. Higher temperatures will also increase the reaction rate, though they may promote side reactions. Phase transfer catalysts can significantly accelerate the reaction, especially in biphasic systems.
Q3: Why is the Gabriel synthesis preferred for the amination step?
A3: The Gabriel synthesis is favored because it provides a controlled method for forming primary amines without the risk of over-alkylation, which is a common issue when using ammonia directly. The use of potassium phthalimide as a protected source of ammonia ensures that only the primary amine is formed.
Q4: Can I use a different method for amination?
A4: Yes, other methods can be employed, such as direct reaction with a large excess of ammonia or using other amine equivalents like sodium azide followed by reduction. However, these methods may have drawbacks. Using excess ammonia can still lead to side products and requires high pressure. The azide route involves potentially hazardous reagents.
Q5: What are the typical yields for this synthesis?
A5: The overall yield can vary significantly based on the optimization of both the Williamson ether synthesis and the Gabriel synthesis steps. With careful control of reaction conditions, yields for each step can be in the range of 70-90%, leading to an overall yield of approximately 50-80%. However, without optimization, yields can be considerably lower.
Troubleshooting Guides
Issue 1: Low Yield in Williamson Ether Synthesis Step
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 2-Chlorophenol | - Use a stronger base (e.g., NaH instead of NaOH or K₂CO₃).- Ensure the base is fresh and anhydrous.- Increase the stoichiometry of the base to 1.1-1.5 equivalents. |
| Poor Nucleophilicity of the Phenoxide | - Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to minimize solvation of the phenoxide anion.[1] |
| Side Reaction: Elimination | - This is more likely if using a secondary haloethanol. Use a primary haloethanol if possible.- Maintain a moderate reaction temperature. Excessive heat can favor elimination. |
| Low Reactivity of the Electrophile | - Use 2-bromoethanol or 2-iodoethanol instead of 2-chloroethanol, as bromide and iodide are better leaving groups. |
| Two-Phase Reaction with Poor Mixing | - Implement vigorous stirring.- Add a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) to facilitate the transfer of the phenoxide to the organic phase. |
Troubleshooting Workflow for Low Yield in Williamson Ether Synthesis
Caption: Troubleshooting workflow for low yield in the Williamson ether synthesis step.
Issue 2: Low Yield or Incomplete Reaction in Gabriel Synthesis Step
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Low Reactivity of the Alkyl Halide | - Ensure the intermediate from the Williamson ether synthesis is a halide (preferably bromide or iodide) and not an alcohol.- If the intermediate is a tosylate or mesylate, ensure its purity. |
| Poor Solubility of Potassium Phthalimide | - Use a solvent in which potassium phthalimide has good solubility, such as DMF. |
| Incomplete Cleavage of the Phthalimide | - Use hydrazine hydrate for the cleavage, as it is generally more efficient and milder than acid or base hydrolysis.[2][3] - Ensure sufficient reaction time and temperature for the hydrazinolysis step. |
| Difficult Product Isolation | - The phthalhydrazide byproduct can sometimes be difficult to separate. Ensure complete precipitation before filtration.- Optimize the pH during aqueous workup to ensure the amine is in its free base form for extraction. |
Troubleshooting Workflow for Gabriel Synthesis Issues
Caption: Troubleshooting workflow for common issues in the Gabriel synthesis step.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 2-(2-Chlorophenoxy)ethyl Halide (Phase Transfer Catalyzed)
Materials:
-
2-Chlorophenol
-
1,2-Dibromoethane (or 1,2-dichloroethane)
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chlorophenol and TBAB in toluene.
-
Add a solution of NaOH in water to the flask.
-
Add 1,2-dibromoethane to the mixture.
-
Heat the mixture to reflux and maintain vigorous stirring for 4-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(2-chlorophenoxy)ethyl bromide.
Protocol 2: Gabriel Synthesis of this compound
Materials:
-
2-(2-Chlorophenoxy)ethyl bromide (from Protocol 1)
-
Potassium phthalimide
-
N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2-(2-chlorophenoxy)ethyl bromide and potassium phthalimide in DMF.
-
Heat the mixture with stirring at 80-100°C for 2-4 hours. Monitor the reaction by TLC until the starting halide is consumed.
-
Cool the reaction mixture and add ethanol.
-
Add hydrazine hydrate to the mixture and heat to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in diethyl ether and extract with dilute HCl.
-
Separate the aqueous layer and basify with a NaOH solution until the pH is >12.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.
Data Presentation
Table 1: Effect of Reaction Conditions on Williamson Ether Synthesis Yield (Representative Data for Analogous Aryl Ethers)
| Entry | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | None | Reflux | 12 | 65 |
| 2 | NaOH | Toluene/H₂O | TBAB | Reflux | 6 | 85 |
| 3 | NaH | DMF | None | 80 | 4 | 92 |
| 4 | K₂CO₃ | DMF | None | 100 | 8 | 88 |
Disclaimer: The data presented in this table is representative of typical conditions and yields for the Williamson ether synthesis of aryl ethers and may not directly correspond to the synthesis of this compound. Optimization for the specific substrate is recommended.
Table 2: Comparison of Cleavage Methods for the Gabriel Synthesis (Representative Data)
| Entry | Cleavage Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Conc. H₂SO₄ | Water | Reflux | 12 | 60 |
| 2 | NaOH (aq) | Water/Ethanol | Reflux | 10 | 65 |
| 3 | Hydrazine Hydrate | Ethanol | Reflux | 3 | 85 |
Disclaimer: The data in this table illustrates the general trend of higher efficiency with hydrazine hydrate for the cleavage step in the Gabriel synthesis. Actual yields may vary depending on the substrate and reaction scale.
Signaling Pathways and Experimental Workflows
Overall Synthesis Pathway
References
Validation & Comparative
A Comparative Guide to the Synthesis of 2-(2-Chlorophenoxy)Ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic methodologies for 2-(2-Chlorophenoxy)Ethylamine, a key intermediate in the development of various pharmaceutical agents. The following sections detail established reaction pathways, presenting quantitative data, experimental protocols, and visualizations to aid in the selection of the most suitable synthesis strategy.
Comparison of Synthesis Methods
Two primary routes for the synthesis of this compound are outlined below: a sequential approach involving Williamson Ether Synthesis followed by a Gabriel Synthesis, and a direct amination pathway.
| Parameter | Method 1: Williamson Ether-Gabriel Synthesis | Method 2: Direct Amination with Ammonia |
| Starting Materials | 2-Chlorophenol, 1,2-Dibromoethane, Potassium Phthalimide, Hydrazine | 2-(2-Chlorophenoxy)ethyl chloride, Ammonia |
| Key Intermediates | N-(2-(2-chlorophenoxy)ethyl)phthalimide | - |
| Overall Yield | Typically higher and more controlled | Variable, often lower due to over-alkylation |
| Purity of Final Product | Generally high, avoids polyalkylation | Mixture of primary, secondary, and tertiary amines, requiring extensive purification |
| Reaction Conditions | Multi-step, requires high temperatures for Gabriel step | Can be performed under pressure, risk of side reactions |
| Scalability | Readily scalable | Challenging to control on a large scale to achieve high selectivity for the primary amine |
| Safety Considerations | Hydrazine is toxic and requires careful handling | Ammonia is corrosive and requires a closed system, especially when used in excess or under pressure |
Experimental Protocols
Method 1: Williamson Ether Synthesis followed by Gabriel Synthesis
This two-stage process is a reliable method for obtaining high-purity this compound.
Stage 1: Synthesis of N-(2-(2-chlorophenoxy)ethyl)phthalimide via Williamson Ether Synthesis
This step involves the formation of an ether linkage between 2-chlorophenol and N-(2-bromoethyl)phthalimide.
-
Reagents:
-
2-Chlorophenol
-
N-(2-Bromoethyl)phthalimide
-
Potassium Carbonate (K₂CO₃)
-
Acetone (or other suitable polar aprotic solvent)
-
-
Procedure:
-
To a solution of 2-chlorophenol (1.0 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add N-(2-bromoethyl)phthalimide (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(2-(2-chlorophenoxy)ethyl)phthalimide.
-
Stage 2: Synthesis of this compound via Hydrazinolysis (Ing-Manske Procedure) .[1]
This step cleaves the phthalimide group to liberate the primary amine.
-
Reagents:
-
N-(2-(2-chlorophenoxy)ethyl)phthalimide
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve N-(2-(2-chlorophenoxy)ethyl)phthalimide (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and acidify with dilute hydrochloric acid to precipitate any remaining phthalhydrazide.
-
Filter the mixture to remove the solid phthalhydrazide.
-
Neutralize the filtrate with a base (e.g., sodium hydroxide solution) to a pH of approximately 10-12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
For the synthesis of the intermediate N-(2-bromoethyl)phthalimide, a known procedure involves the reaction of potassium phthalimide with an excess of 1,2-dibromoethane at 180-190°C, with reported yields of 69-79%.[2][3]
Method 2: Direct Amination of 2-(2-Chlorophenoxy)ethyl chloride with Ammonia
This method offers a more direct route but often results in a mixture of products.
-
Reagents:
-
2-(2-Chlorophenoxy)ethyl chloride
-
Aqueous or alcoholic solution of ammonia
-
-
Procedure:
-
Place a solution of 2-(2-Chlorophenoxy)ethyl chloride in a sealed reaction vessel.
-
Add an excess of an aqueous or alcoholic solution of ammonia.
-
Heat the sealed vessel to a temperature of 100-150°C for several hours.
-
After cooling, the reaction mixture will contain the desired primary amine along with secondary and tertiary amine byproducts, and the corresponding ammonium salts.
-
The primary amine must be separated from the mixture, typically by fractional distillation or chromatography, which can be challenging and may lead to lower isolated yields.
-
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis methods.
References
A Comparative Guide to 2-(2-Chlorophenoxy)Ethylamine and Other Phenoxyethylamine Derivatives for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-(2-Chlorophenoxy)Ethylamine with other phenoxyethylamine derivatives, supported by available experimental data and detailed methodologies. This document aims to elucidate the structure-activity relationships within this compound class to inform future research and development.
Introduction to Phenoxyethylamine Derivatives
Phenoxyethylamine derivatives are a class of organic compounds characterized by a phenoxy group linked to an ethylamine moiety. This scaffold is a key pharmacophore in a wide range of biologically active molecules, influencing their interaction with various G-protein coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors. The pharmacological profile of these derivatives can be significantly altered by substitutions on both the aromatic ring and the ethylamine side chain. Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
Comparison of this compound with Other Derivatives
Below is a comparative summary of various phenoxyethylamine and phenethylamine derivatives, highlighting the influence of different substitutions on their affinity for key biogenic amine receptors.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Phenoxyethylamine and Phenethylamine Derivatives
| Compound | Substitution | Dopamine D2 Receptor | Serotonin 5-HT2A Receptor | Adrenergic α1 Receptor |
| This compound | 2-Chloro | Data Not Available | Data Not Available | Data Not Available |
| 2-(4-Chlorophenoxy)-N,N-dimethylethylamine | 4-Chloro, N,N-Dimethyl | Data Not Available | Data Not Available | Data Not Available |
| 2-(4-Chloro-3-hydroxyphenyl)ethylamine | 4-Chloro, 3-Hydroxy | ~7-fold lower than Dopamine | Data Not Available | Data Not Available |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine | 4-Fluoro, 3-Hydroxy | ~2-fold lower than Dopamine | Data Not Available | Data Not Available |
| N-Methyl-2-(1-naphthyloxy)ethylamine | N-Methyl, 1-Naphthyloxy | Data Not Available | Ki = 26 nM (for 5-HT1B) | Data Not Available |
| Methoxamine | 2,5-Dimethoxy | Low Affinity | Low Affinity | Potent Agonist |
Note: The lack of direct quantitative data for this compound necessitates a predictive approach based on the pharmacology of analogous compounds.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate a representative signaling pathway for a G-protein coupled receptor and a typical workflow for a radioligand binding assay.
Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: A generalized workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of phenoxyethylamine derivatives.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.
1. Materials:
-
Membrane Preparation: Crude membrane preparations from cell lines stably expressing human recombinant dopamine D2 receptors (e.g., CHO or HEK293 cells) or from rat striatum tissue.
-
Radioligand: [³H]Spiperone (a D2-selective antagonist) with a specific activity of 20-60 Ci/mmol.
-
Non-specific Binding Determinant: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Test Compounds: Serial dilutions of this compound or other phenoxyethylamine derivatives.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail and Counter.
2. Procedure:
-
On the day of the assay, thaw the membrane preparation and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well plate, add the following in a final volume of 200 µL:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]Spiperone (to a final concentration of ~0.2 nM), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL haloperidol (10 µM), 50 µL [³H]Spiperone, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL [³H]Spiperone, and 100 µL of membrane suspension.
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 4-5 mL of scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for Serotonin 5-HT2A Receptor (Calcium Mobilization)
This protocol measures the ability of a test compound to act as an agonist or antagonist at the human 5-HT2A receptor by detecting changes in intracellular calcium concentration.
1. Materials:
-
Cell Line: A stable cell line expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT) as a reference agonist.
-
Antagonist: Ketanserin as a reference antagonist.
-
Test Compounds: Serial dilutions of this compound or other phenoxyethylamine derivatives.
-
Fluorescence Plate Reader: Equipped with appropriate excitation and emission filters.
2. Procedure (Agonist Mode):
-
Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye according to the manufacturer's protocol (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the test compound or reference agonist at various concentrations.
-
Continuously measure the fluorescence intensity for 1-3 minutes to capture the peak calcium response.
3. Procedure (Antagonist Mode):
-
Follow steps 1-3 of the agonist mode protocol.
-
Pre-incubate the cells with the test compound or reference antagonist for 15-30 minutes.
-
Add a fixed concentration of the reference agonist (e.g., the EC₈₀ of serotonin).
-
Measure the fluorescence intensity as described in the agonist mode.
4. Data Analysis:
-
For agonist activity, calculate the percentage of the maximal response induced by the reference agonist (e.g., serotonin). Plot the response against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, calculate the percentage of inhibition of the reference agonist's response. Plot the inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Conclusion
The pharmacological profile of phenoxyethylamine derivatives is highly dependent on their substitution patterns. While direct experimental data for this compound is limited, the analysis of structurally related compounds provides a framework for predicting its potential interactions with biogenic amine receptors. The ortho-chloro substitution on the phenoxy ring is expected to influence both the steric and electronic properties of the molecule, thereby affecting its binding affinity and functional activity at various receptor subtypes. Further experimental investigation using the detailed protocols provided in this guide is necessary to fully elucidate the pharmacological characteristics of this compound and its potential as a lead compound in drug discovery.
A Comparative Analysis of Modern Fungicides: Efficacy and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The relentless challenge of fungal pathogens in agriculture and human health necessitates a deep understanding of the fungicides deployed to combat them. This guide provides a comparative analysis of four widely used fungicides: Fluopyram, Boscalid, Pyraclostrobin, and Epoxiconazole. While the initial focus was on 2-(2-Chlorophenoxy)Ethylamine-based fungicides, a lack of specific publicly available data on this exact chemical class led to the selection of Fluopyram, a structurally related and well-documented pyridinyl-ethylamine derivative, as a representative. This guide will delve into their efficacy, mechanisms of action, and the experimental protocols used to evaluate their performance, offering a valuable resource for researchers and professionals in the field.
Quantitative Efficacy Data
The in vitro efficacy of these fungicides is commonly determined by their ability to inhibit the mycelial growth of various fungal pathogens. The half-maximal effective concentration (EC50) is a standard metric for this assessment, with lower values indicating higher potency. The following tables summarize the EC50 values of the selected fungicides against several key fungal species.
Table 1: In Vitro Efficacy (EC50 in µg/mL) of Fluopyram and Boscalid against Various Fungal Pathogens
| Fungicide | Botrytis cinerea | Alternaria solani | Sclerotinia sclerotiorum | Fusarium virguliforme | Ascochyta rabiei |
| Fluopyram | 5.389[1] | 0.244[1] | - | 3.35 (mycelial growth)[2][3] | - |
| Boscalid | - | - | 0.0383 - 1.23[4] | - | 0.0177 - 0.4960[5] |
Table 2: In Vitro Efficacy (EC50 in µg/mL) of Pyraclostrobin and Epoxiconazole against Various Fungal Pathogens
| Fungicide | Sclerotium rolfsii | Ascochyta rabiei | Zymoseptoria tritici |
| Pyraclostrobin | 0.0291 - 1.0871[6][7] | 0.0012 - 0.0033[5] | - |
| Epoxiconazole | - | - | Varies by population sensitivity |
Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the specific assay used.
Mechanisms of Action and Signaling Pathways
The fungicidal activity of these compounds stems from their ability to disrupt critical cellular processes in fungi. Each fungicide targets a specific enzyme or complex, leading to the inhibition of fungal growth and development.
Fluopyram and Boscalid: Succinate Dehydrogenase Inhibitors (SDHIs)
Fluopyram, a member of the pyridinyl-ethyl-benzamide chemical class, and Boscalid, a carboxamide, both function as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9][10][11] They target Complex II of the mitochondrial respiratory chain, also known as succinate dehydrogenase. By inhibiting this enzyme, they block the Krebs cycle and disrupt the electron transport chain, which is crucial for cellular energy (ATP) production.[8][9][10][12] This disruption ultimately leads to the cessation of fungal growth and spore germination.[9][10]
Pyraclostrobin: Quinone outside Inhibitor (QoI)
Pyraclostrobin belongs to the strobilurin class of fungicides and acts as a Quinone outside Inhibitor (QoI).[13][14] Its primary target is the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[13][14] By binding to the Qo site of this complex, pyraclostrobin blocks the transfer of electrons, thereby inhibiting mitochondrial respiration and leading to a rapid depletion of cellular ATP.[13][14] This disruption of energy production is lethal to the fungus.
Epoxiconazole: Demethylation Inhibitor (DMI)
Epoxiconazole is a triazole fungicide that acts as a Demethylation Inhibitor (DMI).[15] It targets the enzyme C14-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15][16] By inhibiting this enzyme, epoxiconazole disrupts the structure and function of the cell membrane, leading to abnormal fungal growth and ultimately cell death.[15]
Experimental Protocols
The evaluation of fungicide efficacy relies on standardized and reproducible experimental protocols. Both in vitro and in vivo assays are crucial for a comprehensive understanding of a compound's activity.
In Vitro Mycelial Growth Inhibition Assay
This assay is a fundamental method for determining the direct inhibitory effect of a fungicide on fungal growth.
Detailed Methodology:
-
Preparation of Fungicide Solutions: Stock solutions of the fungicides are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted to obtain a range of test concentrations.
-
Media Preparation: Potato Dextrose Agar (PDA) is prepared and autoclaved. While the agar is still molten, the fungicide dilutions are added to achieve the desired final concentrations. A control group with only the solvent is also prepared.
-
Inoculation: A small mycelial plug (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed in the center of each agar plate.
-
Incubation: The plates are incubated in the dark at a controlled temperature (e.g., 25°C) for a specified period, or until the mycelium in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: The diameter of the fungal colony is measured in two perpendicular directions. The percentage of inhibition is calculated relative to the growth on the control plates. The EC50 value is then determined using statistical software.[17][18]
In Vivo Detached Leaf Assay
This assay provides an indication of a fungicide's performance on plant tissue, bridging the gap between in vitro and whole-plant studies.
Detailed Methodology:
-
Leaf Collection and Preparation: Healthy and uniform leaves of a susceptible host plant are collected. They are then surface-sterilized (e.g., with a dilute bleach solution) and rinsed with sterile water.
-
Fungicide Application: The fungicide solutions are applied to the adaxial (upper) or abaxial (lower) surface of the leaves, often using a fine mist sprayer to ensure even coverage. Control leaves are treated with water or a solvent control.
-
Inoculation: After the fungicide treatment has dried, the leaves are inoculated with a spore suspension of the target pathogen. This can be done by placing a droplet of the suspension on the leaf surface or by spraying.
-
Incubation: The inoculated leaves are placed in a humid chamber (e.g., a petri dish with moist filter paper) and incubated under controlled light and temperature conditions that are conducive to disease development.
-
Disease Assessment: After a specific incubation period, the leaves are assessed for disease severity. This can involve measuring the diameter of the lesions, estimating the percentage of the leaf area covered by lesions, or scoring the level of sporulation.[19][20][21]
Conclusion
The fungicides Fluopyram, Boscalid, Pyraclostrobin, and Epoxiconazole represent distinct chemical classes with different modes of action, each providing a valuable tool in the management of fungal diseases. Understanding their comparative efficacy and the molecular pathways they disrupt is paramount for developing effective and sustainable disease control strategies. The experimental protocols outlined in this guide provide a framework for the continued evaluation and development of novel antifungal agents. For researchers and professionals in drug development, a thorough grasp of these principles is essential for the rational design of next-generation fungicides that can overcome the challenges of resistance and provide durable protection for our food supply and health.
References
- 1. mdpi.com [mdpi.com]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 12. pomais.com [pomais.com]
- 13. benchchem.com [benchchem.com]
- 14. pomais.com [pomais.com]
- 15. Epoxiconazole - Wikipedia [en.wikipedia.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
- 20. fs.usda.gov [fs.usda.gov]
- 21. agro.au.dk [agro.au.dk]
Spectroscopic Validation of 2-(2-Chlorophenoxy)Ethylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of 2-(2-Chlorophenoxy)Ethylamine, a key intermediate in the synthesis of various pharmaceutical compounds. The structural integrity of this molecule is paramount for ensuring the desired pharmacological activity and minimizing potential impurities in drug development. This document outlines the expected spectroscopic characteristics of this compound using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). To provide a clear benchmark for validation, a comparative analysis is presented against structurally similar molecules: 2-(4-Chlorophenoxy)ethylamine, 2-Phenoxyaniline, 2-Phenoxyethylamine, and 2-(2-Chlorophenyl)ethylamine.
Spectroscopic Data Summary
The following tables summarize the predicted and experimental spectroscopic data for this compound and its structural analogs. This data serves as a crucial reference for researchers to confirm the identity and purity of their synthesized compounds.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (ppm) | Aromatic protons: 6.8-7.4 (m, 4H), -O-CH₂-: 4.1 (t, 2H), -CH₂-NH₂: 3.1 (t, 2H), -NH₂: 1.5 (s, 2H) |
| ¹³C NMR (ppm) | Aromatic C-O: 154, Aromatic C-Cl: 127, Aromatic C-H: 113-130, -O-CH₂-: 67, -CH₂-N: 41 |
| IR (cm⁻¹) | N-H stretch (amine): 3300-3400 (two bands), C-H stretch (aromatic): 3000-3100, C-H stretch (aliphatic): 2850-2950, C-O stretch (aryl ether): 1220-1260, C-Cl stretch: 740-760 |
| Mass Spectrometry (m/z) | Molecular Ion [M]⁺: 171/173 (due to ³⁵Cl/³⁷Cl isotopes), Base Peak: m/z 44 ([CH₂NH₂]⁺) |
Table 2: Comparative ¹H NMR Data (ppm)
| Compound | Aromatic Protons | -O-CH₂- | -CH₂-NH₂ |
| This compound (Predicted) | 6.8-7.4 (m, 4H) | 4.1 (t, 2H) | 3.1 (t, 2H) |
| 2-(4-Chlorophenoxy)ethylamine | 6.8-7.2 (m, 4H) | 4.0 (t, 2H) | 3.0 (t, 2H) |
| 2-Phenoxyethylamine | 6.9-7.3 (m, 5H) | 4.1 (t, 2H) | 3.1 (t, 2H) |
| 2-(2-Chlorophenyl)ethylamine | 7.1-7.4 (m, 4H) | - | 3.0 (t, 2H), 2.9 (t, 2H) |
Table 3: Comparative ¹³C NMR Data (ppm)
| Compound | Aromatic C-O/C-N | Aromatic C-Cl | Aromatic C-H | -O-CH₂- | -CH₂-N |
| This compound (Predicted) | 154 | 127 | 113-130 | 67 | 41 |
| 2-(4-Chlorophenoxy)ethylamine | 157 | 129 | 115-129 | 67 | 41 |
| 2-Phenoxyaniline | 141 (C-N), 147 (C-O) | - | 115-130 | - | - |
| 2-Phenoxyethylamine | 158 | - | 114-129 | 67 | 42 |
Table 4: Comparative IR Data (cm⁻¹)
| Functional Group | This compound (Predicted) | 2-(4-Chlorophenoxy)ethylamine | 2-Phenoxyaniline |
| N-H Stretch | 3300-3400 (two bands) | 3300-3400 (two bands) | 3350-3450 (two bands) |
| C-O Stretch (Aryl Ether) | 1220-1260 | 1230-1250 | 1220-1240 |
| C-Cl Stretch | 740-760 | 820-840 | - |
Table 5: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound (Predicted) | 171/173 | 128/130 ([M-CH₂NH₂]⁺), 44 ([CH₂NH₂]⁺) |
| 2-(4-Chlorophenoxy)ethylamine | 171/173 | 128/130 ([M-CH₂NH₂]⁺), 44 ([CH₂NH₂]⁺) |
| 2-Phenoxyaniline | 185 | 168 ([M-NH₃]⁺), 92, 77 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for both ¹H and ¹³C NMR analysis.
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Liquids/Low-Melting Solids): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.
-
Sample Preparation (KBr Pellet Method for Solids): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: Record a background spectrum of the empty sample holder (or pure KBr pellet). Then, place the sample in the instrument and record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Visualizing the Validation Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic validation process and the relationships between the different analytical techniques.
Caption: Experimental workflow for the spectroscopic validation of this compound.
Caption: Logical relationship of how different spectroscopic techniques provide complementary structural information.
A Comparative Analysis of the Biological Activity of 2-(2-Chlorophenoxy)Ethylamine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2-(2-Chlorophenoxy)Ethylamine and similar compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this comparison focuses on the structure-activity relationships (SAR) within the broader phenoxyethylamine and phenethylamine classes of compounds, drawing upon available data for structurally similar analogs.
The phenoxyethylamine scaffold is a versatile pharmacophore found in a variety of biologically active molecules, including pharmaceuticals and agrochemicals. The nature and position of substituents on the aromatic ring and modifications to the ethylamine side chain can significantly influence the biological activity, receptor affinity, and overall pharmacological profile of these compounds.
Comparative Biological Activities
The biological activities of phenoxyethylamine derivatives are diverse, ranging from interactions with neurotransmitter receptors and enzymes to herbicidal and fungicidal effects. This section summarizes the known activities of compounds structurally related to this compound.
1. Interaction with Neurotransmitter Systems
Phenethylamine and its derivatives are well-known for their effects on the central nervous system, primarily through their interaction with monoamine neurotransmitter systems.
-
Serotonin Receptors: The affinity for serotonin (5-HT) receptors is a common feature of many phenethylamine analogs. Generally, substitutions on the phenyl ring, such as methoxylation, tend to enhance affinity for 5-HT receptors[1]. For instance, 2-(2-Methoxyphenoxy)ethylamine hydrochloride has been identified as a partial agonist at the 5-HT1A receptor[2]. While specific data for this compound is unavailable, the presence of a halogen on the phenyl ring is a common feature in many psychoactive compounds, suggesting potential activity at serotonin receptors.
-
Dopamine Receptors: The phenoxyethylamine scaffold is also explored for its interaction with dopamine receptors. Certain derivatives have shown significant affinity for D2 receptors[3]. The substitution pattern on the phenoxy ring is crucial for this activity.
-
Adrenergic Receptors: Adrenergic receptor activity is another characteristic of this class of compounds. 2-(2-Methoxyphenoxy)ethylamine hydrochloride also acts as an antagonist at α1-adrenergic receptors[2].
-
Monoamine Oxidase (MAO) Inhibition: Phenethylamines can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters[4]. The substitution pattern on the aromatic ring and the ethylamine side chain influences the potency and selectivity of MAO inhibition[4][5][6]. For example, α-ethylphenethylamine shows competitive inhibition of MAO-A[4].
2. Herbicidal and Fungicidal Activity
Chlorophenoxy derivatives, particularly chlorophenoxyacetic acids, are widely used as herbicides[7][8][9][10]. The mode of action often involves mimicking plant growth hormones, leading to uncontrolled growth and death of the target plant[9]. The position and number of chlorine atoms on the phenoxy ring are critical for herbicidal efficacy[11]. While this compound is not a phenoxyacetic acid, its structural similarity suggests a potential for herbicidal or plant growth regulatory effects.
Furthermore, various phenoxy derivatives have been investigated for their fungicidal properties[12][13][14]. The specific substitutions on the aromatic ring and the nature of the side chain play a significant role in determining the antifungal spectrum and potency.
3. Cytotoxicity
The cytotoxic effects of chlorophenoxy compounds have been studied, particularly in the context of their herbicidal use[15][16][17][18]. The cytotoxicity can vary significantly depending on the specific chemical structure and the cell line being tested.
Data Presentation
The following tables summarize the available quantitative data for compounds structurally related to this compound.
Table 1: Receptor and Transporter Binding Affinities of Phenethylamine Analogs
| Compound | Target | Assay Type | Ki (µM) | IC50 (µM) | Reference |
| α-ethylphenethylamine | MAO-A | Enzyme Inhibition | 14.0 | - | [4] |
| α-ethylphenethylamine | MAO-B | Enzyme Inhibition | 234 | - | [4] |
| N,α-diethylphenethylamine | MAO-A | Enzyme Inhibition | 251 | - | [4] |
| N,α-diethylphenethylamine | MAO-B | Enzyme Inhibition | 159 | - | [4] |
| Amphetamine | MAO-A | Enzyme Inhibition | 5.3 | - | [4] |
| Methamphetamine | MAO-A | Enzyme Inhibition | 17.2 | - | [4] |
| 2-(2-Methoxyphenoxy)ethylamine | 5-HT1A Receptor | Partial Agonist | - | - | [2] |
| 2-(2-Methoxyphenoxy)ethylamine | α1-Adrenergic Receptor | Antagonist | - | - | [2] |
Table 2: Fungicidal and Cytotoxic Activities of Related Compounds
| Compound Class/Compound | Activity | Organism/Cell Line | EC50 / IC50 | Reference |
| Phenoxazine derivatives | Antifungal | Cryptococcus neoformans | MIC 1-4 µg/mL | [13] |
| Phenoxazine derivatives | Antifungal | Candida albicans | MIC 2-8 µg/mL | [13] |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Cytotoxicity | Chinese Hamster Ovary (CHO) cells | Induces DNA-strand breaks | [15] |
| Imazalil (fungicide) | Cytotoxicity | RAW 264.7 cells | IC50 = 31.3 ± 2.7 µM (24h) | [18] |
Experimental Protocols
This section provides a general overview of the methodologies used to assess the biological activities discussed above.
Receptor Binding Assays
Objective: To determine the affinity of a compound for a specific receptor.
General Protocol:
-
Preparation of Receptor Source: Membranes from cells or tissues expressing the target receptor are isolated and prepared.
-
Radioligand Incubation: A known concentration of a radiolabeled ligand that specifically binds to the receptor is incubated with the membrane preparation.
-
Competition Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The data is used to calculate the concentration of the test compound that inhibits 50% of the radioligand binding (IC50). The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To determine the ability of a compound to inhibit the activity of a specific enzyme.
General Protocol:
-
Enzyme and Substrate Preparation: A solution of the purified enzyme and a solution of its specific substrate are prepared in an appropriate buffer.
-
Incubation with Inhibitor: The enzyme is pre-incubated with various concentrations of the test compound.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Monitoring Reaction Progress: The rate of the reaction is monitored over time by measuring the formation of the product or the disappearance of the substrate. This can be done using various detection methods such as spectrophotometry or fluorometry.
-
Data Analysis: The initial reaction rates at different inhibitor concentrations are used to calculate the IC50 value. Further kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive).
Cytotoxicity Assays (MTT Assay)
Objective: To assess the effect of a compound on cell viability.
General Protocol:
-
Cell Culture: The target cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.
Visualizations
Hypothetical Signaling Pathway for a Phenoxyethylamine Derivative
The following diagram illustrates a potential signaling pathway for a phenoxyethylamine derivative acting as a G-protein coupled receptor (GPCR) agonist, such as at a serotonin or dopamine receptor.
Caption: Hypothetical GPCR signaling pathway for a phenoxyethylamine derivative.
General Experimental Workflow for Biological Activity Screening
This diagram outlines a typical workflow for screening the biological activity of a novel compound.
Caption: General workflow for biological activity screening of new compounds.
References
- 1. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mrtoasted.com [mrtoasted.com]
- 6. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) – Pure Water Products, LLC [purewaterproducts.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Effect of 2,4-dichlorophenoxyacetic acid herbicide on escherichia coli growth, chemical composition, and cellular envelope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Second generation repurposing of phenothiazine antipsychotic drugs as antifungal lead molecules via optimization of phenoxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assessment of Pesticides Toxicity and Data Correlation with Pesticides Physicochemical Properties for Prediction of Toxicity in Gastrointestinal and Skin Contact Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-(2-Chlorophenoxy)Ethylamine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2-chlorophenoxy)ethylamine analogs, with a focus on their interactions with monoamine transporters. Due to a lack of publicly available, specific quantitative data for a systematic series of this compound analogs, this guide extrapolates expected SAR trends from the broader classes of phenethylamine and phenoxyethylamine derivatives. The information presented herein is intended to guide the design and evaluation of novel analogs targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Introduction to this compound and its Therapeutic Potential
The this compound scaffold is a key structural motif found in various pharmacologically active compounds. Its derivatives are of significant interest in drug discovery, particularly for neurological and psychiatric disorders, due to their potential to modulate the activity of monoamine transporters. These transporters are critical for regulating the synaptic concentrations of neurotransmitters like dopamine, serotonin, and norepinephrine, and are well-established targets for antidepressants, stimulants, and drugs for attention-deficit/hyperactivity disorder (ADHD). The strategic placement of a chlorophenoxy group and an ethylamine side chain provides a versatile backbone for chemical modifications to fine-tune potency and selectivity for DAT, SERT, and NET.
Comparative Analysis of Structural Modifications
While a comprehensive table of quantitative data for a dedicated series of this compound analogs is not available in the current literature, we can infer the likely impact of various structural modifications based on extensive research on related phenethylamine and phenoxypropanolamine compounds.
Table 1: Predicted Structure-Activity Relationships of this compound Analogs at Monoamine Transporters
| Modification | Predicted Effect on Activity/Selectivity | Rationale from Related Compounds |
| Substitution on the Phenyl Ring | ||
| Position of Chlorine (ortho, meta, para) | Alteration of potency and selectivity. Ortho-substitution, as in the parent compound, often influences conformational preferences, which can impact transporter interaction. Para-substitution with halogens in related phenethylamines has been shown to increase SERT potency.[1][2] | Halogen substitution on the phenyl ring of phenethylamines significantly impacts monoamine transporter affinity and selectivity.[1][2] |
| Additional Phenyl Ring Substituents (e.g., methyl, methoxy) | Can either increase or decrease affinity depending on the position and nature of the substituent. Lipophilic groups may enhance binding, while bulky groups could introduce steric hindrance. | In related series, small alkyl or methoxy groups on the aromatic ring can modulate activity and selectivity.[3] |
| Modifications of the Ethylamine Side Chain | ||
| N-Alkylation (Methyl, Ethyl, etc.) | Generally, N-alkylation can influence potency and selectivity. N-methylation in phenethylamines often maintains or enhances DAT and NET activity, while larger alkyl groups can shift selectivity.[1][2] | Increasing the N-alkyl chain length in amphetamine analogs has been shown to augment relative potency at SERT.[1][2] |
| N,N-Dialkylation | N,N-dialkylation can have varied effects. In some series, it leads to a decrease in potency compared to the primary or secondary amine. | For some phenethylamine derivatives, N-substitution with larger groups can decrease affinity for certain transporters.[4] |
| α- or β-Methylation | Methylation on the ethylamine chain can increase metabolic stability and alter selectivity profiles, often enhancing DAT and NET activity. | The α-methyl group in amphetamine is crucial for its activity as a releasing agent. |
Key Signaling Pathways and Experimental Workflows
Understanding the downstream effects of modulating monoamine transporters is crucial for drug development. The following diagrams illustrate the general signaling pathway affected by monoamine transporter inhibitors and a typical experimental workflow for their evaluation.
Caption: Monoamine Transporter Inhibition Pathway.
Caption: Drug Discovery Workflow for Monoamine Transporter Inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of monoamine transporter inhibitors.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for DAT, SERT, and NET.
Materials:
-
Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Non-specific binding inhibitors: Benztropine or GBR 12909 (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
96-well microplates, glass fiber filters, filtration apparatus, scintillation vials, and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.
-
Total Binding: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding: Add non-specific binding inhibitor, radioligand, and membrane preparation.
-
Competitor Binding: Add serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
Monoamine Uptake Assays
Objective: To determine the potency (IC₅₀) of test compounds to inhibit the uptake of monoamines into cells expressing the respective transporters.
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET, plated in 96-well plates.
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Non-specific uptake inhibitors (as in binding assays).
-
Liquid scintillation counter.
Procedure:
-
Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with uptake buffer and pre-incubate with various concentrations of the test compound or vehicle for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the radioactivity in the cell lysate using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of inhibition of specific uptake (total uptake minus non-specific uptake) against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel monoamine transporter inhibitors. Based on the SAR of related compound classes, strategic modifications to the phenyl ring and the ethylamine side chain are likely to yield analogs with a range of potencies and selectivities for DAT, SERT, and NET. Future research should focus on the systematic synthesis and pharmacological evaluation of a dedicated library of this compound analogs to generate specific quantitative data. This will enable a more precise understanding of the SAR for this particular chemical series and facilitate the optimization of lead compounds with therapeutic potential for a variety of CNS disorders. The experimental protocols detailed in this guide provide a robust framework for such investigations.
References
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and monoamine transporter affinity of new 2beta-carbomethoxy-3beta-[aryl or heteroaryl]phenyltropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic Structure-Activity Studies on Selected 2-, 3-, and 4-Monosubstituted Synthetic Methcathinone Analogs as Monoamine Transporter Releasing Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 2-(2-Chlorophenoxy)Ethylamine in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving optimal yields, purity, and cost-effectiveness. 2-(2-Chlorophenoxy)ethylamine is a key intermediate in the synthesis of various target molecules. This guide provides an objective comparison of its performance in synthesis against viable alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
This compound serves as a valuable precursor in organic synthesis. Its performance is benchmarked against structurally similar and alternative synthetic intermediates. The primary synthesis routes for this class of compounds include the Williamson ether synthesis, Gabriel synthesis, and reductive amination. The choice of synthetic route significantly impacts key performance indicators such as reaction yield, purity, and overall efficiency. This guide explores these methods, presents comparative data from related compounds where direct data is limited, and provides detailed experimental protocols to aid in methodological selection and optimization.
Comparative Analysis of Synthetic Routes
The synthesis of this compound and its analogs can be approached through several established methods. Below is a comparative overview of the most common synthetic strategies.
Table 1: Comparison of Synthetic Routes for Phenoxyethylamines
| Synthesis Method | Key Reactants | Typical Reagents/Catalysts | Reaction Time | Typical Yield | Purity | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 2-Chlorophenol, 2-Haloethylamine (or equivalent) | Strong base (e.g., NaH, K₂CO₃) | 4 - 24 hours | 70-90% | Good to Excellent | High yield, versatile for various substituted phenols. | Requires anhydrous conditions, potential for side reactions. |
| Gabriel Synthesis | 2-(2-Chlorophenoxy)ethyl halide, Potassium phthalimide | Hydrazine | 12 - 36 hours | 60-85% | Good | Avoids over-alkylation, good for primary amines.[1][2] | Requires harsh cleavage conditions, phthalhydrazide byproduct can be difficult to remove.[2] |
| Reductive Amination | 2-Chlorophenoxyacetaldehyde | Amine source (e.g., NH₃, NH₄OAc), Reducing agent (e.g., NaBH₃CN, H₂/Pd) | 2 - 12 hours | 65-95% | Good to Excellent | Mild reaction conditions, high functional group tolerance.[3] | Requires synthesis of the aldehyde precursor. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. The following sections provide protocols for the key synthetic routes.
Williamson Ether Synthesis Protocol
This method is a widely used and versatile approach for synthesizing ethers.
Reaction: 2-Chlorophenol + 2-Bromoethylamine hydrobromide → this compound
Procedure:
-
To a solution of 2-chlorophenol (1 eq.) in a suitable solvent (e.g., DMF, acetonitrile), add a strong base such as potassium carbonate (2-3 eq.).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide.
-
Add 2-bromoethylamine hydrobromide (1-1.5 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield this compound.
Logical Workflow for Williamson Ether Synthesis
Caption: Williamson Ether Synthesis Workflow.
Gabriel Synthesis Protocol
This method is particularly useful for the synthesis of primary amines, avoiding the common issue of over-alkylation.[2]
Reaction:
-
2-(2-Chlorophenoxy)ethyl bromide + Potassium phthalimide → N-(2-(2-Chlorophenoxy)ethyl)phthalimide
-
N-(2-(2-Chlorophenoxy)ethyl)phthalimide + Hydrazine → this compound + Phthalhydrazide
Procedure:
-
Dissolve 2-(2-chlorophenoxy)ethyl bromide (1 eq.) and potassium phthalimide (1.1 eq.) in anhydrous DMF.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water to precipitate the N-substituted phthalimide.
-
Filter the solid, wash with water, and dry.
-
To the N-(2-(2-Chlorophenoxy)ethyl)phthalimide (1 eq.) in ethanol, add hydrazine hydrate (1.5-2 eq.).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with HCl to precipitate any remaining phthalhydrazide, and filter.
-
Neutralize the filtrate with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain this compound.
Experimental Workflow for Gabriel Synthesis
Caption: Gabriel Synthesis of Primary Amines.
Performance Benchmarking
Table 2: Performance Data for Related Phenoxyethylamine Syntheses
| Compound | Synthesis Method | Yield (%) | Purity (%) | Reaction Time (h) | Reference |
| 2-(2-Methoxyphenoxy)ethylamine | Williamson Ether Synthesis | ~75 | >98 | 4 | Patent EP1506156A1 |
| 2-Phenoxyethylamine | Gabriel Synthesis | ~70 | >97 | 12 | Literature Data |
| Substituted Phenoxyethylamines | Reductive Amination | 80-95 | >98 | 2-8 | General Literature |
Note: The data presented is for analogous compounds and should be considered as indicative of the potential performance for the synthesis of this compound.
Signaling Pathway Context
Phenoxyethylamine derivatives are known to interact with various biological targets, often acting as ligands for G-protein coupled receptors (GPCRs). While a specific signaling pathway for this compound is not extensively documented, its structural similarity to other pharmacologically active phenoxyethylamines suggests potential interaction with adrenergic or dopaminergic pathways.
Generalized GPCR Signaling Pathway
Caption: Generalized GPCR Signaling Cascade.
Conclusion
The synthesis of this compound can be effectively achieved through several established methods, with the Williamson ether synthesis and reductive amination generally offering higher yields and milder conditions compared to the Gabriel synthesis. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity. For researchers and drug development professionals, a thorough evaluation of these synthetic routes, considering both the advantages and disadvantages outlined in this guide, is crucial for the successful and efficient production of this important chemical intermediate. Further optimization of reaction conditions for each method can lead to improved performance metrics.
References
A Comparative Analysis of Chlorophenoxy Herbicides: Efficacy, Mechanisms, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of four widely used chlorophenoxy herbicides: 2,4-D, MCPA, Mecoprop, and Dichlorprop. These synthetic auxin herbicides are crucial for the selective control of broadleaf weeds in various agricultural and turf settings. This document delves into their comparative efficacy, mechanisms of action through detailed signaling pathways, and standardized experimental protocols for their evaluation.
Comparative Efficacy
The efficacy of chlorophenoxy herbicides varies depending on the target weed species. The following table summarizes the general effectiveness of each herbicide against common broadleaf weeds. Efficacy is rated qualitatively based on available research, as specific ED50 (median effective dose) and ED90 (90% effective dose) values can vary significantly with environmental conditions and weed biotypes.
| Herbicide | Chemical Name | White Clover (Trifolium repens) | Dandelion (Taraxacum officinale) | Common Chickweed (Stellaria media) | Plantains (Plantago spp.) |
| 2,4-D | 2,4-Dichlorophenoxyacetic acid | Poor[1] | Excellent[1] | Fair | Good |
| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | Fair[1] | Good[1] | Good[2] | Good |
| Mecoprop (MCPP) | 2-(4-chloro-2-methylphenoxy)propanoic acid | Fair[1] | Poor[1] | Excellent[2] | Good |
| Dichlorprop (2,4-DP) | 2-(2,4-dichlorophenoxy)propanoic acid | Poor[1] | Poor[1] | Good | Good |
Note: Herbicide efficacy can be influenced by factors such as weed growth stage, application timing, and environmental conditions.[3] Formulations often combine multiple active ingredients to broaden the spectrum of controlled weeds.[2]
Mechanisms of Action & Signaling Pathways
Chlorophenoxy herbicides primarily act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible broadleaf plants.[4]
Canonical Auxin Signaling Pathway (2,4-D, MCPA, Mecoprop)
These herbicides disrupt the normal hormonal balance by binding to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins. This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, causing epinastic growth, cell division without differentiation, and eventual plant death.[5]
Dichlorprop-Induced Ferroptosis-Like Death
Recent studies have revealed a novel mechanism of action for dichlorprop, which can induce a form of programmed cell death in plants similar to ferroptosis observed in mammalian cells.[6] This pathway is characterized by iron-dependent accumulation of reactive oxygen species (ROS) and lipid peroxidation, leading to cell membrane damage and ultimately, cell death.[6]
Aryl Hydrocarbon Receptor (AhR) Pathway and Toxicity
Chlorophenoxy herbicides, or their manufacturing byproducts like dioxins, can interact with the Aryl Hydrocarbon Receptor (AhR). Activation of the AhR signaling pathway can lead to a range of toxic effects. The ligand-bound AhR translocates to the nucleus, dimerizes with ARNT (AhR Nuclear Translocator), and binds to Xenobiotic Response Elements (XREs) on DNA, leading to the transcription of genes involved in xenobiotic metabolism, which can sometimes produce toxic metabolites.
References
- 1. hort.extension.wisc.edu [hort.extension.wisc.edu]
- 2. hracglobal.com [hracglobal.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,4-D Fact Sheet [npic.orst.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Biological Activities of Chlorophenoxy-Containing Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of various derivatives containing the chlorophenoxy moiety. While direct experimental data on 2-(2-Chlorophenoxy)Ethylamine derivatives is limited in the public domain, this review summarizes the activities of structurally related compounds, offering valuable insights for researchers exploring the potential of this chemical scaffold. The data presented here is compiled from studies on chlorophenylamino-s-triazines, chlorophenoxyalkylamines, and other related structures, highlighting their potential in anticancer and neuromodulatory applications.
Comparative Analysis of In-Vitro Cytotoxicity
Several studies have explored the anticancer potential of compounds bearing a chlorophenoxy group. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative symmetrical chlorophenylamino-s-triazine derivatives against human breast cancer (MCF7) and murine colon carcinoma (C26) cell lines.
Table 1: In-Vitro Cytotoxic Activity of Symmetrical Chlorophenylamino-s-triazine Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | R1 (Cyclic Amine) | IC50 (μM) vs. MCF7 | IC50 (μM) vs. C26 |
| 2c | 2,4-diCl | Pyrrolidine | 4.14 ± 1.06 | 7.87 ± 0.96 |
| 2f | 3,4-diCl | Piperidine | 11.02 ± 0.68 | 4.62 ± 0.65 |
| 3c | 3,4-diCl | Pyrrolidine | 4.98 | 3.05 |
| 4c | 2,4-diCl | Pyrrolidine | 6.85 | 1.71 |
| Paclitaxel (PTX) | - | - | Not Reported | 2.30 |
| Data sourced from a study on symmetrical chlorophenylamino-s-triazine derivatives.[1][2] |
Neuromodulatory Potential: Cholinesterase Inhibition
Derivatives of chlorophenoxyalkylamines have been investigated for their potential to inhibit cholinesterases, enzymes implicated in neurodegenerative diseases like Alzheimer's. The table below presents the IC50 values for the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
Table 2: In-Vitro Cholinesterase Inhibitory Activity of Chlorophenoxyalkylamine Derivatives
| Compound ID | Chemical Name | EeAChE IC50 (μM) | EqBuChE IC50 (μM) |
| 18 | 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | 1.93 | 1.64 |
| EeAChE: Electrophorus electricus Acetylcholinesterase; EqBuChE: Equine Butyrylcholinesterase. Data from a study on chlorophenoxy derivatives as histamine H3 receptor ligands.[3] |
Experimental Protocols
In-Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines (e.g., MCF7, C26) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., Paclitaxel) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity against AChE and BuChE can be assessed using a modified Ellman's method.
-
Enzyme and Inhibitor Incubation: The respective enzyme (AChE or BuChE) is pre-incubated with various concentrations of the test compound in a buffer solution.
-
Substrate Addition: The enzymatic reaction is initiated by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE) and the chromogenic reagent 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
-
Colorimetric Measurement: The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product. The rate of color development is monitored spectrophotometrically.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing Cellular and Molecular Processes
General Workflow for In-Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of novel chemical compounds on cancer cell lines.
Caption: Workflow for assessing in-vitro cytotoxicity.
Simplified Monoamine Oxidase (MAO) Inhibition Pathway
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines. Inhibition of MAO can lead to an increase in the levels of neurotransmitters like serotonin and dopamine, which is a therapeutic strategy for depression and neurodegenerative diseases.[][6][7]
Caption: Inhibition of monoamine oxidase by a hypothetical derivative.
References
- 1. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cholinesterase inhibitory activity of chlorophenoxy derivatives-Histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of some novel 2-phenazinamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Potential Cross-Reactivity of 2-(2-Chlorophenoxy)Ethylamine in Biological Assays
Disclaimer: This guide addresses the potential biological cross-reactivity of 2-(2-Chlorophenoxy)Ethylamine. It is critical to note that as of this writing, there is a significant lack of publicly available scientific literature and experimental data specifically detailing the pharmacological or biological activity of this compound. The information presented herein is based on structural analogy to other well-characterized molecules and is intended to guide researchers in designing and conducting their own investigations. All statements regarding potential biological targets are speculative and require experimental validation.
Introduction to this compound
This compound is an organic compound with the chemical formula C₈H₁₀ClNO. It is primarily documented as an intermediate in organic synthesis, with some sources suggesting its use in the preparation of agrochemicals such as fungicides and herbicides.[1][2] Its structure features a phenethylamine backbone, a motif common to many endogenous neurotransmitters and psychoactive compounds, combined with a 2-chlorophenoxy group. This unique combination suggests the potential for interaction with various biological targets, yet a definitive profile of its activity and selectivity is not available.
This guide provides a framework for investigating the cross-reactivity of this compound by comparing its structural elements to compounds with known biological activities, outlining detailed experimental protocols for its characterization, and proposing a panel of comparator compounds for robust assay design.
Potential Cross-Reactivity Based on Structural Analogy
The potential for off-target effects, or cross-reactivity, is a critical consideration in drug development and chemical biology. Based on its structure, this compound may interact with several families of biological targets.
-
Phenethylamine Backbone: The core phenethylamine structure is a well-known pharmacophore that interacts with monoaminergic systems. Substituted phenethylamines are known to bind to and activate serotonin (5-HT), dopamine (D), and adrenergic (α, β) receptors, as well as inhibit monoamine transporters (e.g., DAT, SERT, NET).[3][4][5][6] Therefore, a primary avenue of investigation for this compound would be its affinity for these targets.
-
Chlorophenoxy Moiety: The chlorophenoxy group is found in several herbicides, such as 2-methyl-4-chlorophenoxyacetic acid (MCPA) and 2,4-dichlorophenoxyacetic acid (2,4-D).[7][8] These compounds primarily act as synthetic auxins in plants. While the ethylamine side chain drastically alters the molecule's chemical properties compared to a carboxylic acid, the presence of the chlorophenoxy ring suggests that interactions with other, non-receptor targets cannot be entirely ruled out without empirical testing.
Comparative Data
Due to the absence of published experimental data for this compound, a quantitative comparison of its performance with other alternatives cannot be provided. Researchers are encouraged to generate this data using the protocols outlined below. A suggested panel of comparator compounds for initial screening is presented in Table 1.
Table 1: Proposed Comparator Compounds for Biological Profiling
| Compound Name | Class | Rationale for Comparison |
| Phenethylamine | Parent Compound | To establish a baseline activity of the core scaffold. |
| Serotonin (5-HT) | Endogenous Ligand | Positive control for assays involving serotonin receptors. |
| Dopamine | Endogenous Ligand | Positive control for assays involving dopamine receptors. |
| 2C-C (4-Chloro-2,5-dimethoxyphenethylamine) | Substituted Phenethylamine | A well-characterized phenethylamine with a chloro-substituent to assess the influence of ring position and other groups. |
| 2-Phenoxyethylamine | Structural Analog | To evaluate the contribution of the chloro-substituent to the biological activity. |
Experimental Protocols
To characterize the cross-reactivity profile of this compound, a tiered approach starting with binding assays followed by functional assays is recommended.
Radioligand Receptor Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand known to bind to that receptor with high affinity.[5]
Objective: To determine the binding affinity of this compound to a panel of monoamine receptors (e.g., 5-HT₂ₐ, 5-HT₂C, D₂, α₁ₐ).
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.
-
Incubation: In a 96-well plate, the following are combined:
-
Cell membranes (containing the receptor).
-
A fixed concentration of a selective radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Increasing concentrations of the test compound (this compound) or a known displacing agent (for non-specific binding control, e.g., mianserin).
-
-
Equilibration: The plate is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Reuptake Inhibition Assay
This functional assay measures the ability of a compound to inhibit the dopamine transporter (DAT), a key mechanism for regulating dopamine signaling.[3][4]
Objective: To assess the inhibitory potency of this compound on the human dopamine transporter (hDAT).
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing hDAT are cultured in 24-well plates.
-
Pre-incubation: Cells are washed with an uptake buffer (e.g., 5 mM Tris, 7.5 mM HEPES, 120 mM NaCl, 5.4 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 1 mM ascorbic acid, 5 mM glucose, pH 7.1). The cells are then pre-incubated with various concentrations of the test compound for 20 minutes at 37°C.
-
Dopamine Uptake: [³H]-Dopamine is added to each well at a final concentration of 20 nM and incubated for 5 minutes at 37°C.
-
Termination: The uptake process is stopped by washing the cells three times with ice-cold uptake buffer.
-
Cell Lysis: A lysis buffer (e.g., 1% SDS) is added to each well and incubated overnight to solubilize the cells.
-
Scintillation Counting: The radioactivity in the cell lysate, representing the amount of [³H]-Dopamine taken up by the cells, is measured.
-
Data Analysis: The results are expressed as a percentage of the control (no inhibitor). The IC₅₀ value is determined by plotting the percentage of inhibition against the log concentration of the test compound.
Visualizations
The following diagrams illustrate a potential workflow for assessing cross-reactivity and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for determining the cross-reactivity profile of a novel compound.
Caption: Hypothetical Gq-coupled 5-HT₂ₐ receptor signaling pathway, a potential target for phenethylamines.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MCPA (4-(2-methyl-4-chlorophenoxy)acetic acid) – Pure Water Products, LLC [purewaterproducts.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-(2-Chlorophenoxy)Ethylamine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide to the safe disposal of 2-(2-Chlorophenoxy)Ethylamine, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is hazardous and can cause severe skin burns and eye damage.[1][2][3]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this substance:
-
Eye/Face Protection: Tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Chemical-impermeable gloves and protective clothing to prevent skin exposure.[1][4]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded, a full-face respirator may be necessary.[4]
Step-by-Step Disposal Protocol
The disposal of this compound, a chlorinated organic compound, is subject to stringent regulations for hazardous waste.[5][6][7] Do not discharge this chemical into drains or the environment.[4]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, suitable, and clearly labeled closed container.[1][4]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[1][4]
2. Accidental Release Containment:
-
In the event of a spill, evacuate personnel from the immediate area.[4]
-
Remove all sources of ignition.[4]
-
Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[8]
-
Collect the absorbed material using spark-proof tools and place it into a suitable container for disposal.[4][8]
3. Final Disposal:
-
The disposal of this compound must be conducted through a licensed hazardous waste disposal company.
-
It is often recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8][9]
-
Always adhere to all federal, state, and local regulations concerning hazardous waste disposal.[9]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration thresholds, were identified in the provided search results. Disposal requirements are primarily determined by the hazardous nature of the chemical as a chlorinated organic compound.
| Parameter | Value |
| UN Number | Not available in search results |
| Hazard Class | Assumed to be hazardous waste |
| Packing Group | Not available in search results |
| Disposal Method | Incineration via licensed disposal service |
| Regulatory Framework | Federal, State, and Local Regulations |
Experimental Protocols
While a specific experimental protocol for the disposal of this exact compound was not found, the general procedure for the disposal of chlorinated hazardous waste is as follows:
-
Segregation: Isolate waste this compound from other chemical waste streams to prevent unintended reactions.
-
Containment: Ensure the primary waste container is robust, compatible with the chemical, and securely sealed.
-
Labeling: Affix a hazardous waste label to the container, clearly identifying the contents as "Hazardous Waste: this compound" and including the date of accumulation.
-
Documentation: Maintain a log of the accumulated waste, noting the quantity and date.
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup. Provide them with the Safety Data Sheet (SDS) for the chemical.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 6. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 2-(2-Chlorophenoxy)Ethylamine
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(2-Chlorophenoxy)Ethylamine, tailored for research and drug development professionals. The following procedural steps are designed to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that poses significant health risks, causing severe skin burns and eye damage[1][2][3][4]. It is crucial to handle this substance with appropriate personal protective equipment to minimize exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin | Chemical-resistant gloves and impervious, fire/flame-resistant clothing. | Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] Inspect gloves prior to use.[1][5] |
| Respiratory | Full-face respirator. | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A government-approved respirator is required.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety when working with this compound.
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling the chemical, put on all required PPE as specified in Table 1.
-
-
Chemical Handling :
-
Post-Handling :
Emergency Procedures
In case of accidental exposure, immediate action is necessary.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][4] Seek immediate medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[1][3] Wash off with soap and plenty of water.[1] Consult a doctor.[1] |
| Inhalation | Move the victim into fresh air.[1] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting.[2][3] Rinse mouth with water.[2][3] Seek immediate medical attention.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and potential hazards.
-
Waste Collection :
-
Disposal :
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
